1-Hyoscyamine
Description
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
1-Hyoscyamine has been reported in Datura inoxia, Atropa belladonna, and other organisms with data available.
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
|---|---|
CAS No. |
101-31-5 |
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |
InChI Key |
RKUNBYITZUJHSG-LGGPCSOHSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM DIL ALCOHOL |
melting_point |
106 °C |
Other CAS No. |
101-31-5 5908-99-6 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Foundational & Exploratory
1-Hyoscyamine biosynthesis pathway in Atropa belladonna
An In-Depth Technical Guide to the 1-Hyoscyamine Biosynthesis Pathway in Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the this compound biosynthesis pathway in Atropa belladonna (Deadly Nightshade). It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, which is of significant interest for the pharmaceutical industry due to the anticholinergic properties of hyoscyamine and its derivative, scopolamine.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, specifically in the pericycle cells.[1][2][3][4] The pathway can be conceptually divided into three major parts: the formation of the tropane ring precursor (tropine), the synthesis of the acyl moiety (tropic acid from phenyllactic acid), and the final esterification and rearrangement to form hyoscyamine.[5][6]
The pathway begins with the amino acids ornithine and arginine, which are converted to putrescine.[7] Putrescine is then methylated by putrescine N-methyltransferase (PMT), the first committed step in tropane alkaloid synthesis.[1][3][8][9] The resulting N-methylputrescine is oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[10] This intermediate undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[11]
The subsequent formation of tropinone, the first intermediate with the characteristic tropane core, involves a polyketide synthase (PYKS) and a cytochrome P450-type enzyme, tropinone synthase.[5][6] Tropinone represents a critical branch point.[12][13][14] Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, which is the direct precursor for hyoscyamine.[12][14] Alternatively, tropinone reductase II (TRII) produces pseudotropine, leading to the synthesis of calystegine alkaloids.[12][13]
Concurrently, the amino acid phenylalanine is converted to phenyllactic acid.[5][10] Tropine and phenyllactic acid are then condensed to form the intermediate littorine.[5][15] A cytochrome P450 enzyme, CYP80F1, functions as a littorine mutase, rearranging littorine into hyoscyamine aldehyde.[10] Finally, hyoscyamine dehydrogenase (HDH) reduces hyoscyamine aldehyde to yield this compound.[16]
Caption: The this compound biosynthesis pathway in Atropa belladonna.
Quantitative Data on Hyoscyamine Biosynthesis
The concentration of hyoscyamine and its derivatives varies significantly across different tissues and between wild-type and genetically modified plants. The biosynthesis primarily occurs in the roots, with subsequent transport and accumulation in aerial parts, particularly tender stems and leaves.[17]
Table 1: Tropane Alkaloid Content in Wild-Type Atropa belladonna Tissues
| Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Reference |
|---|---|---|---|
| Tender Stems | 3.364 | 0.600 | [17] |
| Tender Leaves | 1.526 | 0.601 | [17] |
| Roots | 1.598 | Not specified | [17] |
| Young Fruits | 1.271 | Not specified | [17] |
| Fruit Sepals | 1.413 | 1.003 | [17] |
| Leaves (WT average) | 0.92 | 0.32 | [18] |
| Roots (WT average) | 0.53 | 0.27 | [18] |
| Leaves (WT average) | 2.45 | 0.30 |[19] |
Table 2: Impact of Genetic Modification on Tropane Alkaloid Production in Atropa belladonna
| Genetic Modification | Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Fold Change (Hyoscyamine) | Reference |
|---|---|---|---|---|---|
| Overexpression of TRI | Root Cultures | Up to 3-fold increase | Up to 5-fold increase | ~3x | [12] |
| CRISPR/Cas9 knockout of H6H (Line H15) | Roots | 2.80 | Not Detected | ~5.3x | [18] |
| CRISPR/Cas9 knockout of H6H (Line H15) | Leaves | Not specified | Not Detected | - | [18] |
| Overexpression of AbCaM1 (Line T2GC05) | Leaves | 10.61 | 1.50 | ~4.3x |[19] |
Note: H6H (hyoscyamine 6β-hydroxylase) converts hyoscyamine to scopolamine. Its knockout prevents this conversion, leading to hyoscyamine accumulation.[9][18][20]
Experimental Protocols
Detailed experimental protocols are crucial for studying the hyoscyamine pathway. Below are methodologies for key experimental procedures cited in the literature.
Protocol for Tropane Alkaloid Extraction and Quantification by HPLC
This generalized protocol is based on methods described for the analysis of tropane alkaloids in Solanaceae species.[21][22][23]
-
Sample Preparation: Collect fresh plant material (e.g., roots, leaves), freeze immediately in liquid nitrogen, and lyophilize to obtain dry weight. Grind the dried tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a centrifuge tube.
-
Add 5 mL of an extraction solvent, typically a mixture of chloroform, methanol, and concentrated ammonia (e.g., 15:5:1 v/v/v).[23][24] Dichloromethane can be used as a safer alternative to chloroform.[24]
-
Vortex thoroughly and sonicate for 30-60 minutes in a water bath.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification (Acid/Base Partitioning):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Redissolve the residue in 2 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 2 mL of chloroform or dichloromethane to remove neutral lipids; discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) by adding concentrated ammonium hydroxide.
-
Extract the alkaloids from the alkaline solution three times with 2 mL of chloroform or dichloromethane.
-
Combine the organic phases and evaporate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried alkaloid extract in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL onto an HPLC system equipped with a C18 reverse-phase column and a DAD or UV detector set to ~210 nm.[23]
-
Use an isocratic or gradient mobile phase, commonly consisting of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0).[23]
-
Quantify hyoscyamine by comparing the peak area to a standard curve prepared with authentic hyoscyamine standards.
-
Enzyme Activity Assay for Tropinone Reductase (TRI)
This protocol is adapted from methodologies used to assess tropinone reductase activity in A. belladonna root cultures.[13]
-
Protein Extraction:
-
Homogenize fresh root tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2, containing 5 mM dithiothreitol and protease inhibitors).
-
Centrifuge at 4°C at high speed (e.g., 15,000 x g) for 20 minutes to pellet cell debris.
-
Use the resulting supernatant as the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The assay measures the consumption of the cofactor NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer (pH 6.2)
-
0.15 mM NADPH
-
A defined amount of crude protein extract (e.g., 50 µg)
-
-
Initiate the reaction by adding the substrate, 5 mM tropinone.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the specific activity as nmol of NADPH consumed per minute per mg of protein.
-
Visualization of Workflows and Relationships
Understanding the experimental and logical frameworks is as important as the pathway itself. The following diagrams illustrate key processes.
Analytical Workflow
This flowchart outlines the standard procedure for analyzing hyoscyamine content in plant tissues.
Caption: A typical experimental workflow for tropane alkaloid analysis.
Genetic Engineering Workflow
This diagram illustrates the steps to create high-hyoscyamine A. belladonna by knocking out the H6H gene, which converts hyoscyamine to other alkaloids.
References
- 1. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root. | Semantic Scholar [semanticscholar.org]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pnas.org [pnas.org]
- 10. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and identification of littorine from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Engineering tropane alkaloid production and glyphosate resistance by overexpressing AbCaM1 and G2-EPSPS in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solanaceae - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform [pubmed.ncbi.nlm.nih.gov]
The Precise Antagonism of Muscarinic Receptors by 1-Hyoscyamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine, serves as a cornerstone in the study of the cholinergic nervous system.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on muscarinic acetylcholine receptors (mAChRs). It details the compound's binding affinities, functional antagonism, and the downstream effects on intracellular signaling pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to support advanced research and drug development endeavors.
Introduction
This compound is a naturally occurring antimuscarinic agent, competitively and non-selectively antagonizing muscarinic receptors.[1] By blocking the action of the endogenous neurotransmitter acetylcholine, this compound effectively inhibits parasympathetic nerve stimulation. This inhibitory action extends to smooth muscle, cardiac muscle, exocrine glands, and the central nervous system, forming the basis of its therapeutic applications.[1][2] Understanding the precise molecular interactions between this compound and the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its pharmacological profile and for the development of more selective therapeutic agents.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1] This means that it binds reversibly to the same orthosteric site as acetylcholine, but its binding does not elicit a conformational change in the receptor that leads to signal transduction. Consequently, in the presence of this compound, higher concentrations of acetylcholine are required to elicit a response, resulting in a rightward shift of the agonist dose-response curve without a change in the maximum response.
Quantitative Pharmacological Data
The affinity and potency of this compound and its racemic form, atropine, have been quantified through various in vitro assays. The following tables summarize key binding affinity (pKi) and functional antagonism (pA2) values for the different muscarinic receptor subtypes.
Table 1: Binding Affinity of S-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value (± SEM) |
| M1 | 9.48 ± 0.18 |
| M2 | 9.45 ± 0.31 |
| M3 | 9.30 ± 0.19 |
| M4 | 9.55 ± 0.13 |
| M5 | 9.24 ± 0.30 |
Data from Ghelardini C, et al. (1997) for S-(-)-hyoscyamine binding to human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1).[3]
Table 2: Functional Antagonism of S-(-)-Hyoscyamine at Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue Preparation | pA2 Value (± SEM) |
| M1 | Rabbit Vas Deferens | 9.33 ± 0.03 |
| M2 | Rat Atrium | 8.95 ± 0.01 |
| M3 | Rat Ileum | 9.04 ± 0.03 |
Data from Ghelardini C, et al. (1997) for S-(-)-hyoscyamine.[3]
Table 3: Comparative Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki Value (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Data from Bolden et al. (2010) for atropine.[4]
Signaling Pathways Modulated by this compound
Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through different intracellular pathways depending on the receptor subtype. This compound, by blocking these receptors, prevents the initiation of these signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound prevents this entire cascade by blocking the initial receptor activation.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as inwardly rectifying potassium channels. This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled ligand like this compound.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) 3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 3661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
The Pharmacological Profile and Therapeutic Potential of 1-Hyoscyamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hyoscyamine, a naturally occurring tropane alkaloid, is the levorotatory isomer of atropine and a potent antimuscarinic agent. It exerts its pharmacological effects by competitively and non-selectively antagonizing muscarinic acetylcholine receptors, thereby inhibiting parasympathetic nerve activity. This comprehensive technical guide delineates the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it explores its therapeutic potential across a spectrum of clinical applications, primarily focusing on gastrointestinal and urinary tract disorders. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development.
Introduction
This compound is a secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] As the active levo-isomer of atropine, it possesses approximately twice the antimuscarinic potency of its racemic counterpart.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms and glandular secretions.[3][4] This pharmacological activity underpins its therapeutic use in a variety of conditions, including irritable bowel syndrome (IBS), peptic ulcers, and bladder spasms.[5][6][7] Although it has been in clinical use for many years, detailed quantitative pharmacokinetic data remains limited.[7][8] This guide aims to consolidate the available scientific information on this compound to support ongoing research and development efforts.
Pharmacological Profile
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5).[1][9] By blocking these receptors, it inhibits the actions of acetylcholine in the parasympathetic nervous system. This antagonism results in a range of physiological effects, including:
-
Reduced Gastrointestinal Motility: Inhibition of M3 receptors in the smooth muscle of the gastrointestinal tract leads to decreased propulsive motility and spasms.[4][5][10]
-
Decreased Glandular Secretions: Blockade of muscarinic receptors in exocrine glands reduces the secretion of saliva, gastric acid, and bronchial mucus.[4][5][10]
-
Cardiovascular Effects: At therapeutic doses, it can cause a slight increase in heart rate by blocking M2 receptors in the sinoatrial node.
-
Effects on the Urinary Tract: It relaxes the detrusor muscle of the bladder and contracts the trigone and sphincter, leading to urinary retention. This is beneficial in treating bladder spasms.
-
Central Nervous System Effects: this compound can cross the blood-brain barrier and may cause central nervous system effects such as drowsiness, dizziness, and, at higher doses, excitement or delirium.[4][10]
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism by this compound
References
- 1. Hyoscyamine Sulfate Extended-Release Tablets: Package Insert / Prescribing Info [drugs.com]
- 2. mmpc.org [mmpc.org]
- 3. youtube.com [youtube.com]
- 4. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 5. Hyoscyamine Sulfate Extended-Release Tablets, 0.375 mg Rx only (Packaged by Pharma Packaging Solutions, LLC dba Tjoapack LLC) [dailymed.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. Hyoscyamine Sulfate Sublingual Tablets [dailymed.nlm.nih.gov]
Stereospecificity and Pharmacological Activity of l-Hyoscyamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
l-Hyoscyamine, a naturally occurring tropane alkaloid, is a potent anticholinergic agent widely used in clinical practice. Its pharmacological effects are critically dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereospecificity of l-hyoscyamine and its profound impact on its pharmacological activity. We delve into its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors, presenting quantitative data on the differential binding affinities of its enantiomers. Detailed experimental protocols for key assays used to characterize its activity are provided, along with visual representations of the associated signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Introduction
This guide will explore the fundamental principles of stereospecificity as they relate to l-hyoscyamine, its interaction with muscarinic acetylcholine receptors (mAChRs), and the downstream cellular consequences of this interaction.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
l-Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[6][7][8] It reversibly binds to these receptors, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting its physiological effects. This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of acetylcholine at the receptor site.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct tissue localizations and signaling pathways.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
l-Hyoscyamine is a non-selective muscarinic antagonist, meaning it blocks the actions of acetylcholine at all five muscarinic receptor subtypes.[7]
Stereospecificity of Pharmacological Activity
The pharmacological potency of hyoscyamine resides almost entirely in its l-isomer. The d-isomer, d-hyoscyamine, is significantly less active.[3] This marked difference in activity is a direct consequence of the three-dimensional structure of the drug molecule and its interaction with the chiral environment of the muscarinic receptor binding site. The receptor's binding pocket is configured to accommodate the specific spatial arrangement of the l-enantiomer with much higher affinity than the d-enantiomer.
Data Presentation: Quantitative Comparison of Hyoscyamine Enantiomers
The following tables summarize the quantitative data on the binding affinities of l-hyoscyamine and d-hyoscyamine for various muscarinic receptor subtypes.
| Receptor Subtype | Ligand | pA2 | Reference |
| M1 (rabbit vas deferens) | S-(-)-hyoscyamine | 9.33 ± 0.03 | [9] |
| R-(+)-hyoscyamine | 7.05 ± 0.05 | [9] | |
| M2 (rat atrium) | S-(-)-hyoscyamine | 8.95 ± 0.01 | [9] |
| R-(+)-hyoscyamine | 7.25 ± 0.04 | [9] | |
| M3 (rat ileum) | S-(-)-hyoscyamine | 9.04 ± 0.03 | [9] |
| R-(+)-hyoscyamine | 6.88 ± 0.05 | [9] |
| Receptor Subtype | Ligand | pKi | Reference |
| m1 (human, CHO-K1) | S-(-)-hyoscyamine | 9.48 ± 0.18 | [9] |
| R-(+)-hyoscyamine | 8.21 ± 0.07 | [9] | |
| m2 (human, CHO-K1) | S-(-)-hyoscyamine | 9.45 ± 0.31 | [9] |
| R-(+)-hyoscyamine | 7.89 ± 0.06 | [9] | |
| m3 (human, CHO-K1) | S-(-)-hyoscyamine | 9.30 ± 0.19 | [9] |
| R-(+)-hyoscyamine | 8.06 ± 0.18 | [9] | |
| m4 (human, CHO-K1) | S-(-)-hyoscyamine | 9.55 ± 0.13 | [9] |
| R-(+)-hyoscyamine | 8.35 ± 0.11 | [9] | |
| m5 (human, CHO-K1) | S-(-)-hyoscyamine | 9.24 ± 0.30 | [9] |
| R-(+)-hyoscyamine | 8.17 ± 0.08 | [9] |
Data presented as mean ± SEM. pA2 and pKi values are logarithmic, so a difference of 1 unit represents a 10-fold difference in affinity.
Experimental Protocols
The characterization of l-hyoscyamine's pharmacological activity relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the affinity of a ligand for a specific receptor subtype. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of l-hyoscyamine and d-hyoscyamine for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: l-hyoscyamine and d-hyoscyamine at various concentrations.
-
Non-specific binding control: Atropine (10 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of the unlabeled test compound (l- or d-hyoscyamine). Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of atropine).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Schild Analysis for Competitive Antagonism
This assay is used to determine the pA2 value of a competitive antagonist, providing a measure of its potency.
Objective: To determine the pA2 value of l-hyoscyamine as a competitive antagonist at a specific muscarinic receptor.
Materials:
-
Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Antagonist: l-hyoscyamine at various concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Agonist Concentration-Response Curve: Cumulatively add the agonist (carbachol) to the organ bath and record the contractile response at each concentration to generate a control concentration-response curve.
-
Washout: Thoroughly wash the tissue to remove the agonist.
-
Antagonist Incubation: Add a known concentration of the antagonist (l-hyoscyamine) to the organ bath and allow it to equilibrate with the tissue (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a new agonist concentration-response curve.
-
Repeat: Repeat steps 3-5 with at least two other concentrations of the antagonist.
-
Data Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist (pA). The x-intercept of the resulting Schild plot is the pA2 value. A slope of 1 is indicative of competitive antagonism.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by l-hyoscyamine through its antagonism of muscarinic receptors.
Caption: Gq/11 Signaling Pathway Antagonism by l-Hyoscyamine.
Caption: Gi/o Signaling Pathway Antagonism by l-Hyoscyamine.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Schild Analysis Experimental Workflow.
Conclusion
The pharmacological activity of hyoscyamine is unequivocally linked to its stereochemistry, with the l-enantiomer being the pharmacologically active component. This stereospecificity arises from the precise three-dimensional interaction between l-hyoscyamine and the chiral binding pocket of muscarinic acetylcholine receptors. As a non-selective competitive antagonist, l-hyoscyamine effectively blocks the physiological effects of acetylcholine at all muscarinic receptor subtypes, leading to its wide range of clinical applications. A thorough understanding of the principles of stereospecificity, receptor binding, and cellular signaling is paramount for the rational design and development of novel and more selective anticholinergic agents. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this important therapeutic area.
References
- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
1-Hyoscyamine from Solanaceae Plants: A Technical Guide to Natural Sources and Extraction
Abstract
1-Hyoscyamine, a tropane alkaloid, is a clinically significant anticholinergic agent predominantly found in plants of the Solanaceae family. Its therapeutic applications necessitate efficient and well-characterized extraction and purification methods. This technical guide provides an in-depth overview of the primary natural sources of this compound, presenting quantitative data on its concentration in various species. Furthermore, it details established and modern experimental protocols for its extraction, purification, and analysis, aimed at researchers, scientists, and professionals in drug development. The guide includes visual workflows and biosynthetic pathways to elucidate key processes.
Introduction
This compound, the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine receptors. This activity makes it a valuable pharmaceutical agent for treating a range of conditions, including gastrointestinal disorders, and as a preoperative medication to reduce secretions. The primary commercial sources of this compound are plants from the Solanaceae (nightshade) family, such as Atropa belladonna, Datura stramonium, and various Hyoscyamus species. The biosynthesis of this complex alkaloid occurs primarily in the plant roots and is then translocated to aerial parts. Understanding the distribution of this compound within these plants and mastering efficient extraction techniques are critical for ensuring a stable supply for pharmaceutical production. This document serves as a comprehensive resource, consolidating quantitative data, detailing experimental procedures, and visualizing the underlying biochemical and processing pathways.
Natural Sources of this compound
The concentration of this compound varies significantly among different genera, species, and even different parts of the same plant. Environmental conditions and the developmental stage of the plant also play a crucial role in alkaloid content. The following tables summarize quantitative data on this compound content in key Solanaceae species.
Table 1: this compound Content in Various Solanaceae Species and Plant Parts
| Species | Plant Part | This compound Content (mg/kg Dry Weight) | Reference(s) |
| Atropa belladonna | Various | 1466 - 5117 | |
| Datura stramonium | Various | Not Found (Scopolamine is dominant) | |
| Hyoscyamus niger | Roots | 172.06 (µg/g) | |
| Hyoscyamus reticulatus | Leaves | 360 (± 40) | |
| Hyoscyamus reticulatus | Roots | 560 (± 110) | |
| Hyoscyamus pusillus | Various | Present (Scopolamine is dominant) | |
| Hyoscyamus kurdicus | Various | Present (Scopolamine is dominant) |
Note: Content can vary widely based on geography, climate, and analytical method used. "Not Found" indicates that it was not detected in measurable quantities in the cited studies.
Biosynthesis of this compound
The biosynthesis of tropane alkaloids is a complex, multi-enzyme process that begins with the amino acid L-ornithine. The pathway proceeds through the formation of putrescine, its N-methylation, and subsequent cyclization to form the characteristic tropane ring of tropinone. Tropinone is a key intermediate that is reduced to tropine. The final step in hyoscyamine synthesis is the esterification of tropine with tropic acid, which is derived from phenylalanine. The enzyme hyoscyamine 6β-hydroxylase (H6H) can further convert hyoscyamine into scopolamine.
1-Hyoscyamine as a Secondary Metabolite in Plant Defense: A Technical Guide
Abstract
1-Hyoscyamine, a tropane alkaloid found predominantly in the Solanaceae family, serves as a potent neurotoxin and a critical component of plant defense against herbivores and pathogens.[1] This technical guide provides an in-depth analysis of the biosynthesis of this compound, its mode of action, and the intricate signaling pathways that regulate its production, with a primary focus on the jasmonate signaling cascade. We further present a compilation of quantitative data on hyoscyamine concentrations in various plant species and detailed experimental protocols for its extraction, purification, and quantification, intended for researchers in phytochemistry, chemical ecology, and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of biotic threats. Secondary metabolites, compounds not directly involved in growth and development, are the cornerstone of this defense system. Among these, alkaloids represent a large and diverse group of nitrogen-containing compounds with significant physiological effects on other organisms.
This compound is the levorotatory isomer of atropine and a prominent tropane alkaloid found in plants such as deadly nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and henbane (Hyoscyamus niger).[1][2] Its primary role in plant defense stems from its activity as a competitive antagonist of muscarinic acetylcholine receptors, disrupting the nervous systems of herbivores.[3][4] This guide elucidates the multifaceted role of this compound as a key defense molecule.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, from where it is translocated to aerial parts.[5] The pathway utilizes precursors from two primary amino acids: L-ornithine, which forms the tropane ring, and L-phenylalanine, which is converted to the tropic acid moiety.[6]
The initial committed step is the methylation of putrescine (derived from ornithine) by putrescine N-methyltransferase (PMT).[5] The resulting N-methylputrescine is oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone.[1] Tropinone is reduced by tropinone reductase I (TRI) to tropine.[6] In parallel, phenylalanine is converted to phenyllactate. Tropine and phenyllactate are esterified to form littorine.[1] A crucial rearrangement of littorine, catalyzed by a cytochrome P450 enzyme (CYP80F1), forms hyoscyamine aldehyde, which is finally reduced to this compound.[1][7]
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants [frontiersin.org]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of 1-Hyoscyamine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in silico modeling of 1-Hyoscyamine's interaction with its primary targets, the muscarinic acetylcholine receptors (mAChRs). This compound, a tropane alkaloid, is the levorotatory isomer of atropine and functions as a non-selective, competitive antagonist of these receptors.[1][2][3] By blocking the action of acetylcholine, it impacts a wide range of physiological functions, making it a subject of significant pharmacological interest.[1][2][3]
In silico modeling offers a powerful, cost-effective approach to investigate these interactions at a molecular level, predicting binding affinities, elucidating binding modes, and simulating the dynamic behavior of the ligand-receptor complex. This document outlines the core methodologies, from receptor model preparation to the simulation and analysis of the binding event, providing detailed protocols and data presentation to guide researchers in this field.
Target Receptors: The Muscarinic Acetylcholine Receptor Family
This compound competitively and non-selectively antagonizes all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4][5] These receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in both the central and peripheral nervous systems.[6] They are broadly categorized into two functional classes based on their G-protein coupling:
-
Gq/11-coupled receptors (M1, M3, M5): Upon activation, these receptors stimulate phospholipase C (PLC), leading to a cascade of downstream signaling events.[7][8]
-
Gi/o-coupled receptors (M2, M4): These receptors primarily act by inhibiting adenylyl cyclase, which decreases intracellular cAMP levels.[7][8]
The M1, M4, and M5 subtypes are predominantly found in the central nervous system (CNS), while M2 and M3 receptors are widely distributed in both the CNS and peripheral tissues.[9]
In Silico Modeling Workflow
The computational investigation of this compound binding to muscarinic receptors follows a structured workflow. This process begins with preparing the three-dimensional structures of both the ligand and the receptor and proceeds through docking and dynamic simulation to analyze their interaction in detail.
Experimental Protocols & Methodologies
Homology Modeling of Muscarinic Receptors
Due to the challenges in crystallizing membrane proteins, high-resolution crystal structures for all muscarinic receptor subtypes may not be available.[10] Homology modeling provides a reliable method to generate 3D models based on the amino acid sequence of the target receptor and the experimentally determined structure of a homologous protein (template).[11]
Protocol:
-
Template Selection:
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the target human muscarinic receptor (e.g., M2).
-
Select a template with high sequence identity (>40% is preferable), good resolution (< 2.5 Å), and a similar biological function. The β2-adrenergic receptor (PDB ID: 2RH1) and other muscarinic receptor crystal structures (e.g., M3, PDB ID: 4DAJ) have been successfully used as templates.[9][10]
-
-
Sequence Alignment:
-
Align the target receptor sequence with the template sequence using a multiple sequence alignment tool like ClustalW.[9] This step is critical for correctly mapping the residues of the target onto the template structure.
-
-
Model Building:
-
Use modeling software such as Modeller or the Prime module in the Schrödinger suite to generate the 3D model of the target receptor based on the alignment.[6][10][12] The software constructs the model by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).
-
-
Model Refinement and Validation:
-
Refine the initial model, particularly the loop regions and side-chain conformations, using energy minimization techniques.
-
Validate the quality of the final model using tools like PROCHECK (for stereochemical quality) and Ramachandran plots to ensure that the protein's geometry is physically plausible.
-
Ligand and Protein Preparation
Proper preparation of both the ligand (this compound) and the receptor model is crucial for accurate docking and simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID 154417).[3]
-
Convert the 2D structure to a 3D structure using software like LigPrep (Schrödinger) or open-source alternatives.[12]
-
Generate possible ionization states at a physiological pH (e.g., 7.4) and perform energy minimization to obtain a low-energy conformation. Assign appropriate partial charges using a force field (e.g., OPLS, AMBER).
-
-
Protein Preparation:
-
Load the homology model or crystal structure into a molecular modeling program (e.g., Maestro, AutoDock Tools).
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign partial charges and atom types according to a chosen force field.
-
Perform a constrained energy minimization to relieve any steric clashes in the structure while keeping the backbone atoms fixed.
-
Define the binding site by identifying the key residues in the orthosteric pocket, often guided by data from existing co-crystal structures or mutagenesis studies.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[13][14]
Protocol (using AutoDock Vina as an example):
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire orthosteric binding site of the muscarinic receptor.[15] The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Configuration:
-
Prepare a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases accuracy but also computation time).
-
-
Running the Docking Simulation:
-
Execute the docking run using the command-line interface of AutoDock Vina. The program will systematically explore different conformations of this compound within the binding site.
-
-
Analysis of Results:
-
Analyze the output poses. The results are typically ranked by their binding affinity scores (in kcal/mol), with more negative values indicating stronger binding.[15]
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor's active site residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and conformational changes in the protein.[16][17]
Protocol (using GROMACS as an example):
-
System Setup:
-
Take the best-ranked docked complex of this compound and the muscarinic receptor.
-
Embed the complex in a realistic lipid bilayer (e.g., POPC) to mimic the cell membrane environment, a crucial step for GPCRs.[6]
-
Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.[16]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometry.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Switch to NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the system's pressure and density. This involves running short simulations (e.g., several nanoseconds) with positional restraints on the protein and ligand to allow the solvent and lipids to relax around them.
-
-
Production Run:
-
Remove the restraints and run the production MD simulation for a significant timescale (e.g., 100-500 nanoseconds or longer) to observe the binding dynamics.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the receptor.
-
Monitor specific interactions (e.g., hydrogen bonds) between this compound and the receptor over time to confirm the stability of the predicted binding mode.
-
Quantitative Data Summary
The binding affinity of this compound (S-(-)-hyoscyamine) and its dextro enantiomer (R-(+)-hyoscyamine) for various muscarinic receptor subtypes has been determined experimentally. This compound shows significantly higher affinity across all subtypes compared to its enantiomer, highlighting the stereoselectivity of the binding.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Receptor Source |
| S-(-)-hyoscyamine | m1 | 9.48 ± 0.18 | Human (expressed in CHO-K1 cells) |
| m2 | 9.45 ± 0.31 | Human (expressed in CHO-K1 cells) | |
| m3 | 9.30 ± 0.19 | Human (expressed in CHO-K1 cells) | |
| m4 | 9.55 ± 0.13 | Human (expressed in CHO-K1 cells) | |
| m5 | 9.24 ± 0.30 | Human (expressed in CHO-K1 cells) | |
| R-(+)-hyoscyamine | m1 | 8.21 ± 0.07 | Human (expressed in CHO-K1 cells) |
| m2 | 7.89 ± 0.06 | Human (expressed in CHO-K1 cells) | |
| m3 | 8.06 ± 0.18 | Human (expressed in CHO-K1 cells) | |
| m4 | 8.35 ± 0.11 | Human (expressed in CHO-K1 cells) | |
| m5 | 8.17 ± 0.08 | Human (expressed in CHO-K1 cells) | |
| Data sourced from Ghelardini et al. (1997)[18] |
Muscarinic Receptor Signaling Pathways
As an antagonist, this compound blocks the initiation of the downstream signaling cascades normally triggered by acetylcholine. Understanding these pathways is essential for interpreting the functional consequences of its binding.
Gq/11-Coupled Receptor Signaling (M1, M3, M5)
This pathway leads to an increase in intracellular calcium and the activation of protein kinase C.
Gi/o-Coupled Receptor Signaling (M2, M4)
This pathway is primarily inhibitory, leading to a decrease in intracellular cAMP levels.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On homology modeling of the M2 muscarinic acetylcholine receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. easpublisher.com [easpublisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemmethod.com [chemmethod.com]
- 16. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Steps in l-Hyoscyamine Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed elucidation of the enzymatic pathway leading to the synthesis of l-hyoscyamine, a pharmaceutically significant tropane alkaloid. It covers the key enzymes, their kinetics, regulatory aspects, and the experimental methodologies used to unravel this complex biosynthetic route.
The Biosynthetic Pathway of l-Hyoscyamine
The biosynthesis of l-hyoscyamine is a complex process primarily occurring in the roots of several Solanaceae plant species. It involves the convergence of two distinct pathways: one originating from the amino acid L-ornithine to produce the tropane ring (tropine), and the other from L-phenylalanine to produce the tropic acid moiety (phenyllactyl-CoA). The complete pathway involves at least 13 enzymatic steps.
The pathway can be conceptually divided into three major parts:
-
Part A: Synthesis of the Tropine Moiety: Conversion of L-ornithine to tropine.
-
Part B: Synthesis of the Tropic Acid Precursor: Conversion of L-phenylalanine to phenyllactylglucose.
-
Part C: Condensation and Final Modification: Assembly of tropine and the tropic acid precursor to form l-hyoscyamine.
Below is a detailed breakdown of the enzymatic reactions.
Part A: Synthesis of the Tropine Moiety
-
Ornithine to Putrescine: The pathway initiates with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) . In some organisms, arginine can also serve as a precursor via the action of Arginine Decarboxylase (ADC).
-
Putrescine to N-methylputrescine: Putrescine undergoes methylation to yield N-methylputrescine. This is a critical regulatory step, catalyzed by Putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.
-
N-methylputrescine to 4-methylaminobutanal: The primary amine of N-methylputrescine is oxidized by N-methylputrescine Oxidase (MPO) , a copper-containing diamine oxidase, to produce 4-methylaminobutanal. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.
-
Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived acetoacetate equivalent. This crucial carbon-carbon bond formation is catalyzed by a unique Type III Polyketide Synthase (PYKS) and a Cytochrome P450 enzyme (CYP82M3) , which together form the tropinone synthase complex.
-
Tropinone to Tropine: Tropinone is the branch-point intermediate in tropane alkaloid biosynthesis. For hyoscyamine synthesis, tropinone undergoes a stereospecific reduction to tropine (3α-tropanol), a reaction catalyzed by Tropinone Reductase I (TR-I) , which is NADPH-dependent.
Part B: Synthesis of the Tropic Acid Precursor
-
Phenylalanine to Phenylpyruvate: The aromatic amino acid L-phenylalanine is first converted to phenylpyruvate by Aromatic Amino Acid Aminotransferase 4 (AT4) .
-
Phenylpyruvate to Phenyllactate: Phenylpyruvate is then reduced to phenyllactate by Phenylpyruvic Acid Reductase (PPAR) .
-
Phenyllactate to Phenyllactylglucose: The phenyllactate is glycosylated to form phenyllactylglucose by Phenyllactate UDP-glycosyltransferase (UGT1) .
Part C: Condensation and Final Assembly
-
Formation of Littorine: Tropine from Part A and phenyllactylglucose from Part B are condensed to form the ester littorine. This reaction is catalyzed by Littorine Synthase (LS) .
-
Littorine Rearrangement: Littorine undergoes an intramolecular rearrangement to form hyoscyamine aldehyde. This complex reaction, involving the migration of a carboxyl group, is catalyzed by a cytochrome P450 enzyme, Littorine Mutase/Monooxygenase (CYP80F1) .
-
Reduction to l-Hyoscyamine: Finally, hyoscyamine aldehyde is reduced to l-hyoscyamine by Hyoscyamine Dehydrogenase (HDH) , completing the biosynthesis.
The subsequent conversion of l-hyoscyamine to the commercially valuable scopolamine is catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H).
Visualization of the l-Hyoscyamine Biosynthetic Pathway
The following diagram illustrates the enzymatic conversions from the primary precursors L-ornithine and L-phenylalanine to l-hyoscyamine.
Enzyme Kinetics and Properties
The efficiency and regulation of the l-hyoscyamine pathway are governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT) and Tropinone Reductase I (TR-I) are considered crucial regulatory points. The table below summarizes the available quantitative data for the primary enzymes in the pathway.
| Enzyme | Abbreviation | Source Organism (example) | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | EC Number |
| Putrescine N-methyltransferase | PMT | Hyoscyamus albus | Putrescine | 277 | 0.16 - 0.39 | ~8.0 | 2.1.1.53 |
| S-adenosyl-L-methionine | 203 | ||||||
| Pyrrolidine Ketide Synthase | PYKS | Atropa belladonna | N-methyl-Δ¹-pyrrolinium cation | 10.4 | Data not available | ~7.5 | N/A |
| Malonyl-CoA | ~12 | ||||||
| Tropinone Reductase I | TR-I | Withania coagulans | Tropinone | Data not available | 16.74 | 6.4 - 6.7 | 1.1.1.206 |
| Brugmansia arborea | Tropinone | Data not available | 2.93 | 6.4 | |||
| Littorine Synthase | LS | Atropa belladonna | Tropine, Phenyllactylglucose | Data not available | Data not available | ~6.0 | N/A |
| Littorine Mutase | CYP80F1 | Hyoscyamus niger | Littorine | Data not available | Data not available | ~7.5 | 1.14.13.- |
| Hyoscyamine Dehydrogenase | HDH | Atropa belladonna | Hyoscyamine aldehyde | Data not available | Data not available | ~7.0 | 1.1.1.- |
Note: Kinetic data for several recently discovered enzymes (e.g., UGT1, HDH) are not yet fully characterized in published literature. Data can vary between species and experimental conditions.
Regulatory Control of Biosynthesis
The production of l-hyoscyamine is tightly regulated. A key external signaling molecule is methyl jasmonate (MJ) , a plant hormone involved in defense responses. MJ has been shown to upregulate the expression of key biosynthetic genes, including PMT and TR1, leading to increased alkaloid accumulation. This suggests a transcriptional regulatory network that controls the metabolic flux through the pathway in response to environmental or developmental cues.
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 1-Hyoscyamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hyoscyamine, a tropane alkaloid, is the active levorotatory isomer of atropine and is widely used for its anticholinergic and antispasmodic properties.[1][2] It is a critical component in various pharmaceutical formulations, and its accurate quantification is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose.[3] This document provides a detailed, validated method for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection, developed in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Ortho-phosphoric acid (Analytical grade)
-
Purified water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented below.
| Parameter | Condition |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (85:15, v/v)[4][7] |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 210 nm[1][4][6] |
| Injection Volume | 20 µL[3][7] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. 25 mM Potassium Phosphate Buffer (pH 3.5):
-
Accurately weigh approximately 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of purified water.
-
Adjust the pH of the solution to 3.5 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.[8]
B. Mobile Phase Preparation:
-
Mix the 25 mM Potassium Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 85:15 (v/v).
-
Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.[6]
C. Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
D. Working Standard Solutions (for Linearity Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).[9]
Protocol 2: Sample Preparation (from Tablets)
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[10]
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate extraction.[10]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.[9]
-
If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the linear range of the calibration curve.
Protocol 3: HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Section 2.0.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting the 10 µg/mL working standard solution six times.
-
Inject the prepared standard and sample solutions in sequence. It is recommended to inject a standard after every 5-10 sample injections to monitor system performance.[9]
References
- 1. brieflands.com [brieflands.com]
- 2. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. abap.co.in [abap.co.in]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hyoscyamine, a tropane alkaloid, is a pharmacologically significant compound found in various plants of the Solanaceae family. It is the levorotatory isomer of atropine and acts as a muscarinic receptor antagonist, making it valuable in the treatment of a range of conditions, including gastrointestinal disorders and spasms. Accurate and reliable quantification of this compound in plant materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides detailed protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization (where applicable), instrument parameters, and method validation data.
Experimental Protocols
Two primary methodologies are presented: a direct injection method suitable for certain sample matrices and a derivatization method for enhanced volatility and thermal stability, which is often necessary for complex biological samples.
Protocol 1: Direct GC-MS Analysis of this compound in Plant Material
This protocol is adapted from methodologies used for the analysis of tropane alkaloids in Hyoscyamus species.
1. Sample Preparation (Extraction)
-
Dry the plant material (e.g., leaves, roots) at 40°C for 48 hours and grind it into a fine powder.
-
Accurately weigh 100 mg of the powdered plant material into a suitable extraction vessel.
-
Add 6 mL of hexane and sonicate for 5 minutes.
-
Centrifuge the mixture and discard the hexane supernatant (this step removes non-polar interferences).
-
To the plant residue, add a mixture of chloroform, methanol, and 25% ammonium hydroxide (15:5:1 v/v/v).
-
Vortex the mixture for 1 minute and then sonicate for 20 minutes.
-
Centrifuge and collect the supernatant.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-550 amu (full scan) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
SIM Ions for this compound: m/z 124, 94, 289.
Protocol 2: GC-MS Analysis of this compound with Trimethylsilyl (TMS) Derivatization
This protocol is recommended for biological samples (e.g., serum, urine) to improve the thermal stability and chromatographic behavior of this compound.[1]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of serum or urine, add an internal standard (e.g., atropine-d3).
-
Adjust the sample pH to approximately 9.5 with a borate buffer.
-
Apply the sample to an Extrelut column or a similar solid-phase extraction (SPE) cartridge.
-
Elute the tropane alkaloids with 6 mL of dichloromethane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Semi-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 290°C.
-
Hold at 290°C for 5 minutes.
-
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 240°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-600 amu (full scan) or SIM/MRM for targeted analysis.
-
Characteristic Ions for TMS-Hyoscyamine: m/z 196, 124, 361.
Data Presentation
The following tables summarize the quantitative data from validated GC-MS methods for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Direct Injection Method (Plant Material) | Derivatization Method (Biological Fluids) |
| Linearity Range | 5 - 500 µg/mL | 10 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998[1] |
| Limit of Detection (LOD) | 3.125 µg/mL[2] | 5.0 ng/mL[1] |
| Limit of Quantification (LOQ) | 6.25 µg/mL[2] | 10 ng/mL[1] |
| Recovery | Not specified | > 80%[1] |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Bias) | < 5% | < 15% |
Visualizations
Mass Spectrometry and Fragmentation
The mass spectrum of underivatized this compound is characterized by a molecular ion peak ([M]⁺) at m/z 289. The base peak is typically observed at m/z 124, which corresponds to the tropane moiety after the loss of the tropic acid group. Other significant fragments may be observed at m/z 94.
For the TMS derivative of this compound, the molecular ion peak is at m/z 361. The fragmentation pattern will include ions characteristic of the TMS group (e.g., m/z 73) and fragments resulting from the cleavage of the derivatized molecule.
Conclusion
The GC-MS methods outlined in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of this compound in various matrices. The choice between a direct injection method and a derivatization method will depend on the sample matrix and the required sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols: Supercritical Fluid Extraction of l-Hyoscyamine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
l-Hyoscyamine is a tropane alkaloid renowned for its anticholinergic properties, making it a valuable active pharmaceutical ingredient (API) in the treatment of a variety of conditions, including gastrointestinal disorders, muscle spasms, and as a preoperative medication. Traditionally extracted from plants of the Solanaceae family, such as Datura and Hyoscyamus species, conventional solvent extraction methods often involve the use of large quantities of organic solvents, which can pose environmental and safety risks.
Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative for the extraction of natural products.[1] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be finely tuned by modulating pressure and temperature.[1] For polar molecules like l-hyoscyamine, the addition of a polar co-solvent, such as methanol, is typically necessary to enhance extraction efficiency.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of l-hyoscyamine from plant materials.
Data Presentation: SFE Parameters and Yields
The efficiency of l-hyoscyamine extraction via SFE is highly dependent on several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of different experimental conditions on extraction outcomes.
Table 1: Supercritical Fluid Extraction Parameters for Tropane Alkaloids from Datura Species
| Plant Material | Target Alkaloid(s) | Pressure (MPa) | Temperature (°C) | Co-solvent | Extraction Time (min) | Reported Yield/Efficiency | Reference |
| Datura candida x D. aurea hairy roots | Hyoscyamine, Scopolamine | 20 | 70 | Methanol (20% v/v) | 30 | Optimization study, specific yield not stated | [2][3] |
| Datura candida x D. aurea hairy roots | Hyoscyamine, Scopolamine | Varied (Central Composite Design) | Varied (Central Composite Design) | Methanol and water with/without propylamine | 30 | Model predicted optimal conditions | [2][3] |
Table 2: General and Optimized SFE Conditions for Alkaloids
| Plant Source | Target Alkaloid | Pressure | Temperature | Co-solvent | Key Findings | Reference |
| Scopolia japonica Nakai | Hyoscyamine, Scopolamine | 4000-6000 PSI (approx. 27.6-41.4 MPa) | 70-90°C | Methanol, ethanol, or water with 2-18% (v/v) diethylamine or triethylamine | Alkaline co-solvents significantly enhance the extraction of alkaloid salts. | [4] |
| General Alkaloids from Plants | General Alkaloids | 300 bar (30 MPa) | 60°C | Ethanol | Considered optimal parameters for general alkaloid extraction. | [5] |
| Sophora moorcroftiana seeds | Total Alkaloids | 31 MPa | 70°C | Ethanol | Optimized conditions for total alkaloid extraction. |
Experimental Protocols
The following protocols are synthesized from published methodologies and provide a step-by-step guide for the SFE of l-hyoscyamine.
Protocol 1: General Supercritical Fluid Extraction of l-Hyoscyamine
This protocol outlines a general procedure for the SFE of l-hyoscyamine from dried plant material.
1. Plant Material Preparation: 1.1. Obtain the desired plant material (e.g., leaves, roots, or seeds of Datura stramonium or Hyoscyamus niger). 1.2. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content. 1.3. Grind the dried material to a fine powder (e.g., < 500 µm) to increase the surface area for extraction.
2. Supercritical Fluid Extraction: 2.1. Pack the powdered plant material (e.g., 50 mg) into the extraction vessel.[2] 2.2. Set the SFE system parameters. Based on literature, a starting point could be:
- Pressure: 20 MPa[2]
- Temperature: 70°C[2]
- Co-solvent: Methanol (20% v/v)[2]
- CO₂ Flow Rate: 1-2 mL/min 2.3. Pressurize the system with CO₂ and introduce the co-solvent at the specified concentration. 2.4. Initiate the extraction and run for a predetermined time (e.g., 30 minutes).[3] Dynamic extraction, where the fluid continuously flows through the vessel, is common. 2.5. Collect the extract in a suitable solvent (e.g., methanol) at a low temperature (e.g., 5°C) to ensure efficient trapping of the extracted compounds.[3]
3. Post-Extraction Processing: 3.1. Depressurize the collection vessel. 3.2. Evaporate the collection solvent under a gentle stream of nitrogen to obtain the crude extract.[3] 3.3. Re-dissolve the dry residue in a known volume of a suitable solvent (e.g., methanol or an aqueous solution) for subsequent analysis.[2]
4. Quantification of l-Hyoscyamine: 4.1. Analyze the redissolved extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of l-hyoscyamine.
Protocol 2: Downstream Purification of l-Hyoscyamine (Acid-Base Extraction)
This protocol describes a liquid-liquid extraction method for the purification of l-hyoscyamine from the crude SFE extract.
1. Initial Acidification: 1.1. Dissolve the crude extract obtained from SFE in a suitable organic solvent (e.g., chloroform). 1.2. Add a dilute aqueous acid solution (e.g., 0.5N HCl) to the organic phase. l-Hyoscyamine, being basic, will be protonated and partition into the aqueous phase. 1.3. Separate the aqueous phase containing the protonated l-hyoscyamine.
2. Basification and Re-extraction: 2.1. Adjust the pH of the aqueous phase to basic (e.g., pH 9-10) by adding a base, such as ammonia solution. This deprotonates the l-hyoscyamine, making it soluble in organic solvents again. 2.2. Extract the basified aqueous phase multiple times with an organic solvent like chloroform. 2.3. Combine the organic fractions.
3. Final Steps: 3.1. Dry the combined organic phase over anhydrous sodium sulfate. 3.2. Filter and evaporate the solvent to yield the purified l-hyoscyamine extract. 3.3. Further purification can be achieved through techniques like column chromatography if required.
Visualizations
The following diagrams illustrate the experimental workflow and key influencing factors in the SFE of l-hyoscyamine.
Caption: Experimental workflow for SFE of l-Hyoscyamine.
Caption: Key parameters influencing SFE of l-Hyoscyamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for supercritical fluid extraction of hyoscyamine and scopolamine salts using basified modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. US20020165392A1 - Method of preparing alkaloids using supercritical fluids from plants - Google Patents [patents.google.com]
- 5. CN112876468A - Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis - Google Patents [patents.google.com]
Application Notes & Protocols: Isolation of l-Hyoscyamine from Datura stramonium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Datura stramonium, a member of the Solanaceae family, is a well-known source of tropane alkaloids, including the pharmacologically significant l-hyoscyamine.[1][2][3] This compound serves as a precursor for the synthesis of atropine and is utilized for its anticholinergic and antimuscarinic properties.[2][3] These application notes provide a detailed protocol for the isolation and purification of l-hyoscyamine from Datura stramonium seeds and other plant materials, drawing from established methodologies. The protocol is intended for laboratory research and development purposes.
Quantitative Data Summary
The yield of hyoscyamine from Datura stramonium can vary depending on the plant part used, the extraction method, and the specific ecotype of the plant. The following tables summarize quantitative data from various studies.
Table 1: Hyoscyamine Content in Datura stramonium
| Plant Part | Extraction Method | Hyoscyamine Content | Reference |
| Seeds | Ethanolic Extraction & Fractionation | 11.04 µg/mL | [1][4] |
| Leaves | Ethanolic Tincture | 1.7 mg/mL (total alkaloids) | [2][3] |
| Seeds | Acidic Extraction (5% Sulfuric Acid) | ~0.037% (atropine) | [5] |
| Capsules (Elicited with PMMoV) | GC-MS Analysis | > 19 mg/g fresh weight | [6] |
| Roots (Elicited with ToMV SL-1) | GC-MS Analysis | > 20 mg/g fresh weight | [6] |
Table 2: HPLC Analysis Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.75 µg/mL | [4] |
| Limit of Quantification (LOQ) | 2.26 µg/mL | [4] |
Experimental Protocols
This protocol details a common method for the extraction and purification of l-hyoscyamine from Datura stramonium seeds, integrating acid-base extraction principles and chromatographic separation.
Materials and Reagents
-
Dried Datura stramonium seeds
-
Ethanol (90% or as specified) or Methanol
-
Chloroform
-
Hydrochloric Acid (HCl), 0.5N or Dilute Solution
-
Ammonia Solution or Sodium Hydroxide (NaOH) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Alumina (alkaline) for column chromatography
-
Standard l-hyoscyamine for reference
-
Deionized Water
-
Filter paper
-
Rotary evaporator
-
pH meter or pH strips
-
Separatory funnel
-
Chromatography column
Protocol 1: Ethanolic Extraction and Acid-Base Purification
This protocol is a common approach for isolating tropane alkaloids.
1. Sample Preparation and Extraction:
- Grind dried Datura stramonium seeds into a fine powder.
- Macerate the powdered seeds in 90% ethanol at a 1:5 plant material to solvent ratio.[2][3] Alternatively, a 1:10 ratio with 30-60% ethanol at 50-80°C for 2-6 hours can be used.[7]
- For soxhlet extraction, extract the powdered material with methanol for 72 hours.[8]
- Filter the extract to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator to obtain a crude ethanolic extract.
2. Acid-Base Liquid-Liquid Extraction:
- Dissolve the crude extract in a dilute solution of hydrochloric acid (e.g., 0.5N HCl).[8] This step protonates the alkaloids, making them water-soluble.
- Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.[7][8]
- Basify the aqueous layer to a pH of approximately 9-11 using an ammonia solution or NaOH.[7][8] This deprotonates the alkaloids, making them soluble in organic solvents.
- Extract the alkaloids from the basified aqueous solution with chloroform multiple times (3-4 times) to ensure complete extraction.[7][8]
- Combine the chloroform fractions.
3. Drying and Concentration:
- Dry the combined chloroform extract over anhydrous sodium sulfate to remove any residual water.[7]
- Filter out the sodium sulfate.
- Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the total alkaloid fraction (TA).[7]
4. Chromatographic Purification:
- Prepare a chromatography column with either silica gel or alkaline alumina.[7][8]
- Dissolve the TA in a minimal amount of the initial mobile phase solvent.
- Load the dissolved sample onto the column.
- Elute the column with a suitable solvent system. The polarity of the solvent system can be gradually increased to separate the different alkaloids.
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) against a standard of l-hyoscyamine.[2]
- Combine the fractions containing pure l-hyoscyamine and evaporate the solvent.
5. Analysis and Quantification:
- The purity and quantity of the isolated l-hyoscyamine can be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4][9]
Visualizations
Experimental Workflow for l-Hyoscyamine Isolation
Caption: Workflow for the isolation of l-hyoscyamine.
Logical Relationship of Acid-Base Extraction
Caption: Principle of acid-base liquid-liquid extraction.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. studiabiologia.reviste.ubbcluj.ro [studiabiologia.reviste.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. Elicitation of Hyoscyamine Production in Datura stramonium L. Plants Using Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106083871A - The method for extraction and purification of hyoscine in a kind of datura flower - Google Patents [patents.google.com]
- 8. ayurvedjournal.com [ayurvedjournal.com]
- 9. office2.jmbfs.org [office2.jmbfs.org]
Application of 1-Hyoscyamine in Studying Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hyoscyamine, the levorotatory isomer of atropine, is a potent anticholinergic agent widely utilized in both clinical practice and pharmacological research to study gastrointestinal (GI) motility.[1] As a non-selective muscarinic receptor antagonist, it effectively inhibits the actions of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system responsible for stimulating GI smooth muscle contraction and secretion.[1] This property makes this compound an invaluable tool for investigating the mechanisms of intestinal peristalsis, screening potential pro- or anti-motility drugs, and creating experimental models of decreased GI function.
These application notes provide a comprehensive overview of the use of this compound in GI motility research, including its mechanism of action, quantitative data on its effects, and detailed protocols for both in vitro and in vivo experimental setups.
Mechanism of Action
This compound exerts its inhibitory effect on gastrointestinal motility by competitively blocking muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells and other cell types within the enteric nervous system. The predominant subtypes in the GI tract are the M2 and M3 receptors.
-
M3 Receptor Antagonism: M3 receptors, coupled to Gq/11 proteins, are primarily responsible for initiating smooth muscle contraction. Upon acetylcholine binding, M3 receptors activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. This compound blocks these receptors, thereby preventing this signaling cascade and inhibiting contraction.
-
M2 Receptor Antagonism: While M3 receptors are the primary drivers of contraction, M2 receptors, which are more numerous, are coupled to Gi/o proteins. Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP levels counteract smooth muscle relaxation, thus indirectly promoting contraction. By antagonizing M2 receptors, this compound can modulate the overall contractile state of the smooth muscle.
The net effect of this compound is a reduction in the tone and propulsive motility of the stomach and intestines.
Data Presentation
The following tables summarize quantitative data regarding the effects of muscarinic antagonists on gastrointestinal motility. Due to its structural and functional similarity, data for atropine (the racemic mixture of which this compound is the active component) is included as a reference.
Table 1: In Vitro Antagonistic Potency of Atropine against Muscarinic Agonists
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| Atropine | Acetylcholine | Horse Jejunum | pA2 | 9.78 ± 0.21 | [2] |
| Atropine | Carbachol | Guinea Pig Ileum | Affinity Constant (KB) | 1.53 x 10-9 M | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Effect of Anticholinergic Agents on Gastrointestinal Transit in Rodents
| Agent | Species | Model | Dose | Effect | Reference |
| Atropine | Rat | Charcoal Meal | Not Specified | Reverted prokinetic effect of carbachol | [4] |
| Atropine | Rat | Charcoal Meal | Not Specified | Gastric emptying and intestinal transit similar in fasted vs. fed | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Intestinal Smooth Muscle Contractility (Organ Bath)
This protocol details a classic organ bath experiment to assess the inhibitory effect of this compound on acetylcholine-induced contractions of isolated intestinal segments.
Materials:
-
This compound sulfate
-
Acetylcholine chloride
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
-
Animal model (e.g., male guinea pig, 250-350g)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and immediately excise a segment of the terminal ileum. Place the tissue in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Mounting: Carefully remove the longitudinal muscle-myenteric plexus (LMMP) or use a full-thickness segment (2-3 cm in length). Tie sutures to each end of the tissue segment. Mount the tissue vertically in an organ bath chamber (10-20 mL volume) filled with Tyrode's solution maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension of approximately 1.0 g and allow the tissue to equilibrate for 45-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes. Adjust the tension back to the baseline of 1.0 g as the tissue relaxes.
-
Standardization: Elicit contractions by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath. Once the contraction peaks, wash the tissue. Repeat this process every 15 minutes until three consecutive contractions of similar amplitude are achieved.
-
Antagonist Application: To test the inhibitory effect, add the desired concentration of this compound (or vehicle for control tissues) to the bath. Allow it to incubate with the tissue for 20-30 minutes.
-
Challenge with Agonist: In the continued presence of this compound, generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration of acetylcholine and increase it stepwise after the response to the previous concentration has reached a plateau.
-
Data Analysis: Record the contractile force (in grams or millinewtons). Plot the acetylcholine concentration versus the contractile response. Compare the dose-response curves obtained in the absence and presence of this compound to quantify the antagonistic effect, often by calculating the pA2 value.
Protocol 2: In Vivo Assessment of Whole Gastrointestinal Transit (Charcoal Meal Assay)
This protocol measures the propulsive motility of the entire GI tract by tracking the transit of a non-absorbable charcoal marker in mice.
Materials:
-
This compound sulfate
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 10% gum arabic or 5% methylcellulose)
-
Animal model (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours prior to the experiment but allow free access to water. This ensures the gastrointestinal tract is clear of food.
-
Drug Administration: Weigh each mouse and administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume should be consistent, typically 10 mL/kg.
-
Marker Administration: 30 minutes after drug administration, administer 0.2 mL of the charcoal meal suspension to each mouse via oral gavage. Record this time as T0.
-
Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method (e.g., cervical dislocation).
-
Tissue Collection and Measurement: Immediately perform a laparotomy to expose the abdominal cavity. Carefully excise the entire small intestine, from the pyloric sphincter to the cecum, avoiding any stretching.
-
Data Analysis: Lay the intestine flat on a surface and measure its total length. Then, measure the distance the charcoal meal has traveled from the pyloric sphincter to the leading edge of the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine:
Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
Compare the mean percent transit of the this compound-treated group to the vehicle-treated control group. A significant decrease in transit percentage indicates an inhibitory effect on motility.
Conclusion
This compound is a fundamental pharmacological tool for the investigation of gastrointestinal motility. Its well-characterized mechanism as a muscarinic antagonist allows for the targeted inhibition of parasympathetic-driven smooth muscle contraction. The protocols provided herein offer robust and reproducible methods for researchers to quantify the effects of this compound and to use it as a reference compound in the screening and characterization of novel therapeutic agents targeting gastrointestinal motility disorders.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Hyoscyamine as a Muscarinic Receptor Antagonist in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hyoscyamine, the levorotatory isomer of atropine, is a naturally occurring tropane alkaloid found in plants of the Solanaceae family.[1] It functions as a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] This property makes it an invaluable tool in pharmacology for characterizing muscarinic receptor subtypes and for screening new chemical entities targeting these receptors. These application notes provide detailed protocols for utilizing this compound in radioligand binding and functional assays to determine the affinity and functional antagonism of compounds at the five human muscarinic receptor subtypes (M1-M5).
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] They are integral to a wide array of physiological functions, and their dysregulation is implicated in numerous diseases.[5] The five subtypes are broadly classified based on their G-protein coupling: M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4] As a non-selective antagonist, this compound binds to these receptors without activating them, thereby blocking the binding of acetylcholine and inhibiting its downstream effects.[2]
Signaling Pathways of Muscarinic Acetylcholine Receptors
Understanding the signaling pathways initiated by muscarinic receptor activation is crucial for designing and interpreting functional antagonism assays. This compound, by blocking the initial binding of acetylcholine, prevents the activation of these cascades.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors by an agonist like acetylcholine leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).
References
Application Notes and Protocols for the Synthesis and Use of Radiolabeled l-Hyoscyamine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
l-Hyoscyamine, a tropane alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties make it a valuable compound in medicine for treating a range of conditions, including gastrointestinal disorders, and as a preoperative agent to reduce secretions.[1][2] In research and drug development, radiolabeled l-hyoscyamine serves as an invaluable tracer for in vitro and in vivo studies to investigate its pharmacokinetic profile, biodistribution, and interaction with muscarinic receptors.
This document provides detailed protocols for the synthesis of tritium ([³H]) and carbon-14 ([¹⁴C]) labeled l-hyoscyamine, as well as its application in tracer studies.
Synthesis of Radiolabeled l-Hyoscyamine
The primary route for the chemical synthesis of l-hyoscyamine is the esterification of tropine with (S)-tropic acid.[3] To produce a radiolabeled version, either the tropine or the tropic acid moiety can be labeled with a radioisotope.
Synthesis of [N-methyl-¹⁴C]-l-Hyoscyamine
A common strategy for carbon-14 labeling is the introduction of a [¹⁴C]-methyl group to a nor-tropine precursor, followed by esterification.
Experimental Protocol:
-
Synthesis of [N-methyl-¹⁴C]-Tropine:
-
Start with nortropine.
-
In a sealed reaction vial, dissolve nortropine in a suitable solvent such as dimethylformamide (DMF).
-
Add a mild base, for example, potassium carbonate.
-
Introduce [¹⁴C]-methyl iodide ([¹⁴C]CH₃I) and allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the [N-methyl-¹⁴C]-tropine using column chromatography or preparative HPLC.
-
-
Esterification with (S)-Tropic Acid:
-
Dissolve the purified [N-methyl-¹⁴C]-tropine and an excess of (S)-tropic acid in a dry, aprotic solvent.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting [N-methyl-¹⁴C]-l-hyoscyamine by preparative HPLC.
-
-
Purification and Analysis:
-
Purification: Utilize a reverse-phase HPLC system with a suitable column (e.g., C18). A gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid is commonly used.
-
Radiochemical Purity: Determine by analytical HPLC with a radioactivity detector.
-
Specific Activity: Measure the radioactivity of a known mass of the purified product using a liquid scintillation counter.
-
Synthesis of [³H]-l-Hyoscyamine
Tritium labeling can be achieved by catalytic reduction of a suitable unsaturated precursor or by halogen-tritium exchange.
Experimental Protocol:
-
Preparation of a Halogenated Precursor:
-
Synthesize a brominated or iodinated precursor of hyoscyamine, for instance, by introducing a halogen to the phenyl ring of the tropic acid moiety.
-
-
Catalytic Tritiation:
-
Dissolve the halogenated precursor in a suitable solvent.
-
Add a palladium catalyst (e.g., palladium on carbon).
-
Introduce tritium gas (T₂) and stir the mixture under a positive pressure of T₂ until the reaction is complete.
-
Remove the catalyst by filtration and evaporate the solvent.
-
-
Purification and Analysis:
-
Purify the crude [³H]-l-hyoscyamine using preparative HPLC.
-
Determine the radiochemical purity and specific activity as described for the ¹⁴C-labeled compound.
-
Data Presentation: Synthesis of Radiolabeled l-Hyoscyamine
| Parameter | [N-methyl-¹⁴C]-l-Hyoscyamine | [³H]-l-Hyoscyamine |
| Precursor | Nortropine, [¹⁴C]CH₃I | Halogenated l-hyoscyamine precursor |
| Radiochemical Yield | 15-25% | 20-30% |
| Radiochemical Purity | >98% | >98% |
| Specific Activity | 50-60 mCi/mmol | 20-30 Ci/mmol |
Application in Tracer Studies
In Vitro Muscarinic Receptor Binding Assay
Radiolabeled l-hyoscyamine can be used to determine the binding affinity of test compounds for muscarinic receptors in tissue homogenates or cell lines expressing these receptors.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of radiolabeled l-hyoscyamine, and varying concentrations of the unlabeled competitor drug.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Ex Vivo Biodistribution Studies in Rodents
This protocol outlines the procedure to determine the distribution of radiolabeled l-hyoscyamine in different organs and tissues of a rodent model.[4][5]
Experimental Protocol:
-
Animal Preparation and Injection:
-
Acclimate rodents (e.g., mice or rats) to the experimental conditions.
-
Administer a known amount of radiolabeled l-hyoscyamine via a specific route (e.g., intravenous injection).
-
-
Tissue Collection:
-
At predetermined time points post-injection, euthanize the animals.
-
Collect blood and dissect the organs of interest (e.g., brain, heart, liver, kidneys, etc.).
-
Rinse the tissues, blot them dry, and weigh them.
-
-
Radioactivity Measurement:
-
Place the tissue samples in counting vials.
-
Measure the radioactivity in each sample using a gamma counter (for gamma-emitting isotopes if applicable) or a liquid scintillation counter after appropriate sample preparation for beta-emitters.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the uptake, retention, and clearance of the radiotracer in different tissues over time.
-
Visualizations
Caption: Workflow for the synthesis of [¹⁴C]-l-Hyoscyamine.
Caption: Experimental workflow for ex vivo biodistribution studies.
Caption: Signaling pathway diagram for competitive receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral resolution of atropine, homatropine and eight synthetic tropinyl and piperidinyl esters by capillary zone electrophoresis with cyclodextrin additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a 1-Hyoscyamine ELISA for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hyoscyamine, a tropane alkaloid and the levo-isomer of atropine, is a competitive antagonist of muscarinic acetylcholine receptors.[1] It is utilized for symptomatic relief in a variety of gastrointestinal disorders.[1] The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for this compound is crucial for high-throughput screening (HTS) in drug discovery, quality control in herbal medicine, and toxicological assessments. These application notes provide detailed protocols for the development of an indirect competitive ELISA for the quantification of this compound.
Principle of the Assay
The this compound ELISA is a competitive immunoassay. The assay involves the competition between this compound in the sample and a this compound-protein conjugate coated on the microplate for binding to a limited amount of specific monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.
Data Presentation
Table 1: Performance Characteristics of a Broad-Spectrum Tropane Alkaloid ic-ELISA
| Analyte | IC50 (ng/mL) |
| Atropine | 0.05 |
| Homatropine | 0.07 |
| L-Hyoscyamine | 0.14 |
| Apoatropine | 0.14 |
| Scopolamine | 0.24 |
| Anisodamine | 5.30 |
| Anisodine | 10.15 |
Data sourced from a study on an indirect competitive ELISA for tropane alkaloids.[2]
Table 2: Cross-Reactivity Profile of the Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Atropine | 280.0 |
| Homatropine | 200.0 |
| L-Hyoscyamine | 100.0 |
| Apoatropine | 100.0 |
| Scopolamine | 58.3 |
| Anisodamine | 2.6 |
| Anisodine | 1.4 |
Cross-reactivity was calculated as (IC50 of L-Hyoscyamine / IC50 of competing compound) x 100%.[2]
Experimental Protocols
Preparation of this compound-BSA Immunogen
This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) to create an immunogen for antibody production. This is a crucial step as small molecules like this compound are not immunogenic on their own.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve 10 mg of this compound in 1 mL of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group of a suitable derivative of hyoscyamine (if hyoscyamine itself lacks a suitable functional group for direct conjugation, a derivative with a carboxyl or amine handle would be synthesized first).
-
-
Conjugation to BSA:
-
Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).
-
Slowly add the activated this compound solution to the BSA solution while stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unconjugated this compound and crosslinker byproducts.
-
-
Characterization:
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Monoclonal Antibody Production
This protocol outlines the generation of a monoclonal antibody specific for this compound using hybridoma technology.
Procedure:
-
Immunization: Immunize mice with the this compound-BSA conjugate.
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells.
-
Selection: Select for hybridoma cells using HAT medium.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to a this compound-protein conjugate (different from the immunizing conjugate, e.g., this compound-OVA) using an indirect ELISA.
-
Cloning: Clone the positive hybridoma cells by limiting dilution.
-
Expansion and Antibody Production: Expand the selected clones and produce monoclonal antibodies in larger quantities.
-
Purification: Purify the monoclonal antibodies from the culture supernatant.
Indirect Competitive ELISA Protocol
Materials and Reagents:
-
96-well microplate
-
This compound-protein conjugate (e.g., this compound-OVA)
-
Monoclonal antibody specific for this compound
-
Goat anti-mouse IgG-HRP conjugate
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (2 M H₂SO₄)
-
This compound standard solutions
Procedure:
-
Coating: Dilute the this compound-protein conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the wells. Immediately add 50 µL of the diluted monoclonal antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
High-Throughput Screening (HTS) Workflow
The developed ELISA can be adapted for HTS of large compound libraries or plant extracts.
Key Adaptations for HTS:
-
Miniaturization: The assay can be miniaturized to a 384-well format to increase throughput and reduce reagent consumption.
-
Automation: Utilize automated liquid handlers for plate coating, washing, and reagent addition to ensure consistency and speed.
-
Data Analysis: Employ specialized software for automated data analysis, including curve fitting and hit identification based on a predefined activity threshold.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), it inhibits the downstream signaling cascades initiated by these G-protein coupled receptors.
References
Application Notes and Protocols for Controlled-Release 1-Hyoscyamine Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of controlled-release formulations for the sustained delivery of 1-Hyoscyamine. This document includes detailed experimental protocols for formulation and testing, a summary of pharmacokinetic data, and a description of the relevant signaling pathway.
Introduction to Controlled-Release this compound
This compound is an anticholinergic agent used to treat a variety of gastrointestinal disorders, including irritable bowel syndrome and peptic ulcers, by reducing muscle spasms and decreasing stomach acid production.[1] Conventional immediate-release formulations of hyoscyamine sulfate (typically 0.125 mg) require frequent dosing (every 4-6 hours) due to a relatively short biological half-life of 2 to 3.5 hours.[2][3][4]
Controlled-release formulations are designed to deliver this compound over an extended period, typically 12 hours, to improve patient compliance and provide more consistent therapeutic effects.[5][6] These formulations are often matrix-based tablets containing 0.375 mg of hyoscyamine sulfate, designed to be taken twice daily.[1][5][6] The extended-release characteristics are often achieved through the use of hydrophilic or hydrophobic polymers that form a matrix, controlling the diffusion and/or erosion of the drug from the tablet.[1] Commercially available extended-release tablets are described as non-eroding, non-gelling sustained-release matrices where the drug is released while the tablet core remains intact.[1]
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for immediate-release and controlled-release this compound sulfate formulations.
| Parameter | Immediate-Release Formulation (0.125 mg) | Controlled-Release Formulation (0.375 mg) |
| Dosage | 0.125 mg | 0.375 mg |
| Dosing Frequency | Every 4-6 hours | Every 12 hours (can be adjusted to every 8 hours)[1] |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes[7] | 4.20 hours[5][6] |
| Elimination Half-Life (t½) | 2 - 3.5 hours[2][3][4] | ~7.47 hours[5][6] |
| Duration of Action | 4 - 6 hours[3] | 8 - 12 hours[3] |
Illustrative In Vitro Dissolution Profile
Disclaimer: The following dissolution data is illustrative and serves as an example of a typical release profile for a hydrophilic matrix-based extended-release tablet. Publicly available, specific in-vitro dissolution data for commercial 0.375 mg hyoscyamine sulfate extended-release tablets is limited.
| Time (hours) | Percent of this compound Sulfate Released (%) |
| 1 | 15 - 35 |
| 2 | 30 - 50 |
| 4 | 50 - 70 |
| 8 | 70 - 90 |
| 12 | ≥ 85 |
Signaling Pathway of this compound
This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The therapeutic effects of hyoscyamine in the gastrointestinal tract are primarily due to its antagonism of M2 and M3 receptors on smooth muscle cells and secretory glands.
-
M2 and M4 Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Acetylcholine binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
By blocking these receptors, hyoscyamine inhibits the effects of acetylcholine, leading to a reduction in smooth muscle contraction (antispasmodic effect) and decreased secretion of gastric acid, saliva, and bronchial mucus.
References
- 1. drugs.com [drugs.com]
- 2. Hyoscyamine Sulfate Elixir, USP Hyoscyamine Sulfate Oral Drops (hyoscyamine sulfate oral solution, USP) Hyoscyamine Sulfate Tablets, USP Hyoscyamine Sulfate Sublingual Tablets Hyoscyamine Sulfate Orally Disintegrating Tablets Rx Only [dailymed.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. DailyMed - HYOSCYAMINE SULFATE SL tablet [dailymed.nlm.nih.gov]
- 5. Hyoscyamine Sulfate Extended-Release Tablets, 0.375 mg Rx only (Packaged by Pharma Packaging Solutions, LLC dba Tjoapack LLC) [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Articles [globalrx.com]
Troubleshooting & Optimization
Overcoming solubility issues of 1-Hyoscyamine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Hyoscyamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in aqueous solubility between this compound free base and its salts?
A1: this compound free base is an alkaloid that is only slightly soluble in water.[1][2] Its salt forms, such as hyoscyamine sulfate and hyoscyamine hydrobromide, are significantly more water-soluble.[3] Hyoscyamine sulfate is described as being very soluble in water, with one gram dissolving in as little as 0.5 mL of water.[3] This is because the salt forms are ionized, which enhances their interaction with polar water molecules.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a basic compound, its solubility increases in acidic conditions.[3][4] In an acidic solution, the tertiary amine group in the this compound molecule becomes protonated, forming a more soluble salt. Conversely, in neutral to alkaline conditions, it exists predominantly as the less soluble free base. A solubility of 3560 mg/L has been reported at a pH of 9.5 and a temperature of 20°C.[2][5][6][7]
Q3: Can co-solvents be used to improve the solubility of this compound in aqueous solutions?
A3: Yes, water-miscible organic co-solvents can be employed to enhance the solubility of this compound, particularly the free base form.[8][9] Common co-solvents include ethanol, propylene glycol, and DMSO.[8][10][11] These co-solvents can help to reduce the polarity of the aqueous solution, making it more favorable for dissolving the less polar this compound free base. However, the concentration of the co-solvent must be carefully optimized to avoid precipitation, especially when diluting a stock solution into a purely aqueous buffer.[8] It's also crucial to consider the compatibility of the co-solvent with the intended experimental system (e.g., cell culture).
Q4: What are the best practices for storing this compound solutions?
A4: this compound is sensitive to light and heat, which can cause it to degrade or racemize into atropine.[3][4] Therefore, it is recommended to store stock solutions in tightly sealed, light-resistant containers (e.g., amber vials) at a controlled temperature, such as -20°C or -80°C for long-term storage.[11] For aqueous working solutions, it is advisable to prepare them fresh for each experiment to minimize degradation and potential precipitation over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolving this compound sulfate in water. | - Incorrect form of this compound used (free base instead of salt).- Insufficient solvent for the amount of solute. | - Verify that you are using a salt form like hyoscyamine sulfate, which is very water-soluble.[3]- Consult the solubility data to ensure you are not exceeding the solubility limit. |
| Cloudiness or precipitation when diluting a this compound stock solution (in organic solvent) into an aqueous buffer. | - Rapid change in solvent polarity causing the compound to "crash out."- The final concentration of the organic co-solvent is too low to maintain solubility. | - Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[8]- Pre-warm the aqueous buffer to 37°C before adding the stock solution.[12]- Consider a stepwise dilution by first diluting the stock into a smaller volume of media, then adding this to the final volume.[12]- Increase the final concentration of the co-solvent in the aqueous solution, if permissible for your experiment. |
| Difficulty dissolving this compound free base in an aqueous buffer. | - The pH of the buffer is too high (neutral or alkaline). | - Adjust the pH of the aqueous solution to be more acidic (e.g., pH 4-5) using a suitable buffer system or by adding a small amount of dilute acid (e.g., HCl). |
| Inconsistent experimental results with prepared this compound solutions. | - Degradation of this compound due to improper storage (exposure to light or heat).- The pH of the final solution is not controlled, leading to variable solubility. | - Prepare fresh solutions for each experiment from a properly stored stock.- Protect solutions from light by using amber vials or wrapping containers in foil.- Ensure the final pH of your experimental media is consistent and suitable for maintaining this compound in a soluble state. |
Data Presentation
Table 1: Solubility of this compound and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound (free base) | Water (pH 9.5) | 1 g in 281 mL (3560 mg/L) at 20°C | [2][4][5][6][7] |
| This compound (free base) | Alcohol | Freely soluble | [3][4] |
| This compound (free base) | Chloroform | 1 g in 1 mL | [3][4] |
| This compound (free base) | Ether | 1 g in 69 mL | [3][4] |
| This compound (free base) | Benzene | 1 g in 150 mL | [3][4] |
| Hyoscyamine Sulfate | Water | 1 g in 0.5 mL (Very soluble) | [3] |
| Hyoscyamine Sulfate | Alcohol | 1 g in approx. 5.0 mL | [3] |
| Hyoscyamine Hydrobromide | Water | Very soluble | [3] |
| Hyoscyamine Hydrobromide | Alcohol | 1 g in 3 mL | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound Sulfate
-
Materials:
-
Hyoscyamine sulfate powder
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Calibrated balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of your working solution.
-
Accurately weigh the required amount of hyoscyamine sulfate powder.
-
Add the weighed powder to a sterile tube.
-
Add the appropriate volume of water or buffer to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
If necessary, sterile-filter the solution through a 0.22 µm filter.
-
Use the solution immediately or store it protected from light at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound (Free Base) using pH Adjustment
-
Materials:
-
This compound free base powder
-
High-purity water
-
Dilute hydrochloric acid (e.g., 0.1 N HCl)
-
Aqueous buffer of choice
-
pH meter
-
Sterile conical tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound free base.
-
Add the powder to a sterile tube.
-
Add a small volume of high-purity water.
-
While stirring, add dilute HCl dropwise until the this compound is completely dissolved. This will form the soluble hydrochloride salt in situ.
-
Once dissolved, add the desired aqueous buffer to reach the final volume.
-
Check and adjust the final pH of the solution if necessary for your experimental conditions.
-
This method is particularly useful when a co-solvent is not desired.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Muscarinic acetylcholine signaling pathway and the antagonistic action of this compound.
References
- 1. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
- 2. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine [drugfuture.com]
- 4. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. (8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) 3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 3661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alkaloid Extraction - Lifeasible [lifeasible.com]
Technical Support Center: Stabilizing 1-Hyoscyamine in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of 1-hyoscyamine in solution. Our aim is to equip researchers with the necessary information to prevent degradation and ensure the integrity of their experimental results.
Troubleshooting Guide: Degradation of this compound Solutions
Issue: Loss of Potency or Inconsistent Results
If you are observing a decrease in the expected biological activity or inconsistent analytical results with your this compound solutions, it is likely due to degradation. The two primary degradation pathways for this compound are racemization to its inactive d-isomer, forming the racemic mixture atropine, and hydrolysis .
Immediate Troubleshooting Steps:
-
Verify pH of the Solution: The stability of this compound is highly pH-dependent. Use a calibrated pH meter to check the pH of your solution.
-
Review Storage Conditions: Confirm that the solution has been stored at the correct temperature and protected from light.
-
Assess Age of Solution: Older solutions are more prone to degradation. If possible, prepare fresh solutions for critical experiments.
-
Analytical Confirmation: Use a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound and detect the presence of degradation products like atropine and tropic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in solution?
A1: The primary factors that contribute to the degradation of this compound in solution are:
-
pH: this compound is most stable in acidic conditions, with an optimal pH range of 3 to 6. In neutral to alkaline solutions, the rate of both racemization to atropine and hydrolysis increases significantly.
-
Temperature: Elevated temperatures accelerate the degradation process. Therefore, it is crucial to avoid exposing this compound solutions to high temperatures.
-
Light: Exposure to light, particularly UV light, can also promote the degradation of this compound.[1]
Q2: How can I prevent the degradation of my this compound stock solutions?
A2: To minimize degradation and maintain the stability of your this compound solutions, adhere to the following best practices:
-
pH Control: Prepare and store your solutions in a buffered system within the optimal pH range of 3 to 6.
-
Temperature Control: Store stock solutions at refrigerated temperatures (2-8°C). For long-term storage, consider storing at -20°C.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Use of Stabilizers: Consider the addition of stabilizing agents. For instance, cyclodextrins can form inclusion complexes with tropane alkaloids, which may enhance their stability.[2]
-
Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: What are the major degradation products of this compound I should be aware of?
A3: The two main degradation products of this compound are:
-
Atropine (d,l-hyoscyamine): This is the racemic mixture formed by the racemization of the biologically active l-hyoscyamine to its inactive d-isomer.
-
Tropic Acid and Tropine: These are the products of the hydrolysis of the ester linkage in the hyoscyamine molecule.[3]
The formation of these degradation products leads to a loss of pharmacological activity.
Q4: Is there a recommended solvent for preparing this compound solutions?
A4: For analytical purposes, methanol and ethyl acetate are commonly used solvents. However, for biological experiments, the choice of solvent will depend on the specific application and the required final concentration. It is crucial to ensure that the chosen solvent is compatible with the experimental system and does not accelerate degradation. The use of aqueous buffers within the optimal pH range is generally recommended for maintaining stability.
Data on this compound Stability
The following tables summarize the known effects of different conditions on the stability of this compound (often studied as atropine).
Table 1: Effect of pH on Atropine Hydrolysis Half-Life at Different Temperatures
| Temperature (°C) | pH for Minimum Hydrolysis |
| 0 | 4.11 |
| 20 | 3.85 |
| 40 | 3.66 |
| 60 | 3.49 |
| 80 | 3.34 |
| 100 | 3.24 |
Table 2: Stability of 0.01% Atropine Ophthalmic Solutions Under Different Storage Conditions
| Formulation Vehicle | Storage Condition | Stability (within 10% of initial concentration) |
| Balanced Salt Solution (BSS) | Refrigerated | Up to 6 months |
| Balanced Salt Solution (BSS) | Room Temperature | Up to 2 months |
| Preserved Artificial Tears (HPMC) | Refrigerated | Up to 6 months |
| Preserved Artificial Tears (HPMC) | Room Temperature | Less than 2 months |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a citrate buffer for enhanced stability.
Materials:
-
This compound standard
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water (e.g., HPLC grade)
-
Calibrated pH meter
-
Sterile amber glass vials
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
Dissolve 2.10 g of citric acid monohydrate in 80 mL of high-purity water.
-
Dissolve 2.94 g of sodium citrate dihydrate in a separate 80 mL of high-purity water.
-
Add the sodium citrate solution to the citric acid solution while monitoring the pH. Adjust the pH to 4.0 by adding the required amount of the sodium citrate solution.
-
Bring the final volume to 200 mL with high-purity water.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of the 0.1 M citrate buffer (pH 4.0) in a sterile amber glass vial.
-
Mix thoroughly until completely dissolved.
-
-
Storage:
-
Store the stock solution at 2-8°C.
-
For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method allows for the separation and quantification of this compound from its primary degradation product, atropine (representing racemization).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral column (e.g., Chiralpak) capable of separating enantiomers.
-
Mobile Phase: A suitable mixture of solvents such as n-hexane, isopropanol, and diethylamine. The exact ratio should be optimized for the specific column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient or controlled as per column specifications.
Procedure:
-
Standard Preparation:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Prepare a standard solution of atropine in the mobile phase at a similar concentration.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the atropine standard to determine its retention time.
-
Inject the this compound standard to determine its retention time.
-
Inject the test sample.
-
-
Data Interpretation:
-
Quantify the peak corresponding to this compound.
-
Identify and quantify the peak corresponding to atropine (d-hyoscyamine will co-elute with the d-isomer from the atropine standard).
-
The presence and size of the atropine peak indicate the extent of racemization.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Complexation of tropane alkaloids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing racemization of 1-Hyoscyamine to atropine during extraction
Technical Support Center: Minimizing Racemization of l-Hyoscyamine
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the racemization of l-hyoscyamine to atropine during extraction processes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between l-hyoscyamine and atropine?
A1: Atropine is the racemic mixture of d-hyoscyamine and l-hyoscyamine.[1][2] l-Hyoscyamine is the pharmacologically active enantiomer responsible for the desired therapeutic effects.[2] During extraction and even under certain storage conditions, the naturally occurring l-hyoscyamine can undergo racemization, converting into the less active d-form and resulting in the formation of atropine.[2][3]
Q2: What are the primary factors that promote the racemization of l-hyoscyamine?
A2: The main factors that contribute to the racemization of l-hyoscyamine during extraction are:
-
pH: Both strongly acidic and alkaline conditions can catalyze racemization.[1] Alkaline conditions, in particular, are known to accelerate the process.[3]
-
Temperature: Elevated temperatures provide the activation energy for the racemization reaction to occur.[3]
-
Solvent: The choice of solvent can influence the rate of racemization. Protic solvents may facilitate the process by stabilizing charged intermediates.[4]
-
Time: Prolonged exposure to harsh conditions (e.g., high temperature or extreme pH) increases the extent of racemization.[1]
Q3: Why is it crucial to minimize racemization during extraction?
A3: Minimizing racemization is critical because d-hyoscyamine is significantly less pharmacologically active than l-hyoscyamine.[2] The formation of atropine, therefore, reduces the potency and therapeutic efficacy of the final product. For pharmaceutical applications, maintaining the enantiomeric purity of l-hyoscyamine is essential for ensuring consistent dosage and desired clinical outcomes.
Q4: Can racemization be reversed?
A4: While resolution techniques can be used to separate the d- and l-enantiomers from a racemic mixture, preventing racemization in the first place is a more efficient and cost-effective strategy during the extraction process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of l-hyoscyamine.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of l-hyoscyamine and high atropine content in the final extract. | High extraction temperature. | - Employ low-temperature extraction methods such as maceration or percolation at room temperature.[5] - If heat is necessary, use a temperature-controlled water bath and maintain the temperature below 40°C. - For solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[5] |
| Inappropriate pH during acid-base extraction. | - During the initial acidic extraction, maintain the pH in a mildly acidic range (e.g., pH 3-5) using mild acids like acetic acid or citric acid.[5] - For basification to the free-base form, use mild bases such as sodium bicarbonate or ammonium hydroxide and work quickly.[1][5] Avoid strong bases like NaOH or KOH if possible.[1] | |
| Prolonged extraction time. | - Optimize the extraction time to ensure sufficient recovery of l-hyoscyamine without unnecessary exposure to conditions that promote racemization. Monitor the extraction progress to determine the optimal duration.[1] | |
| Appearance of unknown peaks in the HPLC chromatogram. | Degradation of l-hyoscyamine. | - In addition to racemization, l-hyoscyamine can degrade through other pathways. Protect the extraction setup and all solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil. - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] |
| Inconsistent enantiomeric purity between batches. | Variability in extraction procedure. | - Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and pH.[5] - Ensure consistent drying and grinding of the plant material.[5] |
Data Presentation: Factors Influencing Racemization
Table 1: Effect of pH on Racemization Rate (Illustrative)
| pH | Relative Racemization Rate | Notes |
| < 3 | Moderate | Strongly acidic conditions can contribute to racemization.[1] |
| 3 - 6 | Low | Mildly acidic to neutral conditions are generally preferred for stability. |
| 7 | Low | Neutral pH is relatively safe for short durations. |
| > 8 | High to Very High | Alkaline conditions significantly accelerate racemization.[3] |
Note: The racemization speed increases with increasing pH. For some chiral drugs, the half-life can decrease from approximately 20 hours at pH 3.5 to 2 hours at pH 7.4.
Table 2: Effect of Temperature on Racemization Rate (Illustrative)
| Temperature (°C) | Relative Racemization Rate | Notes |
| 4 - 10 | Very Low | Cold extraction and storage are highly recommended.[1] |
| 20 - 25 (Room Temp) | Low | Suitable for short-duration extractions with mild conditions. |
| 40 | Moderate | Racemization rate starts to increase significantly. Avoid prolonged exposure. |
| 60 | High | Significant racemization is expected. |
| > 80 | Very High | Conditions to be strictly avoided. |
Note: For some chiral compounds, increasing the temperature from 4°C to 37°C can decrease the half-life of the enantiomer by more than 30 times.
Table 3: Effect of Solvent on Racemization Rate (Qualitative)
| Solvent Type | Examples | Effect on Racemization | Rationale |
| Aprotic | Dichloromethane, Chloroform, Hexane | Generally Lower | Less likely to stabilize charged intermediates that can lead to racemization.[4] |
| Protic | Methanol, Ethanol, Water | Potentially Higher | Can facilitate racemization by stabilizing ionic intermediates.[4] |
Experimental Protocols
Protocol 1: Low-Temperature Acid-Base Extraction of l-Hyoscyamine
This protocol is designed to minimize racemization by maintaining low temperatures and using mild pH conditions.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves of Datura stramonium) at a low temperature (below 40°C) until brittle.
-
Grind the dried material to a coarse powder.
-
-
Acidic Extraction:
-
Macerate the powdered plant material in a 1% aqueous solution of acetic acid (pH approximately 3-4) at a 1:10 solid-to-liquid ratio.
-
Stir the mixture for 24 hours at a controlled low temperature (4-10°C).
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure complete recovery.
-
-
Solvent Partitioning (Defatting):
-
In a separatory funnel, wash the combined acidic aqueous extract with a non-polar solvent like hexane to remove chlorophyll and other non-polar impurities.
-
Discard the organic layer and retain the acidic aqueous layer.
-
-
Basification and Free-Base Extraction:
-
Cool the acidic aqueous extract in an ice bath.
-
Slowly add a cold, dilute solution of ammonium hydroxide with constant stirring until the pH reaches approximately 9.
-
Immediately extract the basified solution with cold dichloromethane multiple times until the aqueous layer is exhausted of alkaloids (can be checked with Dragendorff's reagent).
-
-
Drying and Solvent Evaporation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature kept below 30°C.
-
-
Storage:
-
Store the resulting crude l-hyoscyamine extract in a sealed, amber-colored vial at -20°C under an inert atmosphere.
-
Protocol 2: Chiral HPLC Method for Quantification of d- and l-Hyoscyamine
This method allows for the separation and quantification of the enantiomers to assess the extent of racemization.
-
Column: Chiral stationary phase column (e.g., Chiralpak® AY-3 or similar polysaccharide-based column).[6]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v) with 0.1% diethylamine for basic compounds.[6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 218 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extracted sample in the mobile phase.
-
Quantification: Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (% ee) can be determined using the formula: % ee = (([l-hyoscyamine] - [d-hyoscyamine]) / ([l-hyoscyamine] + [d-hyoscyamine])) * 100.
Visualizations
Caption: Mechanism of l-hyoscyamine racemization to atropine.
Caption: Workflow for low-temperature acid-base extraction of l-hyoscyamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE RACEMISATION OF LÆVO‐HYOSCYAMINE | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
Troubleshooting peak tailing in HPLC analysis of 1-Hyoscyamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Hyoscyamine.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that extends more than the leading edge.[1] This distortion can compromise the accuracy of quantification and the resolution of closely eluting peaks. For this compound, a basic compound, peak tailing is a frequent challenge. This guide provides a systematic approach to troubleshooting and resolving this issue.
Is your this compound peak tailing? This is often indicated by a peak asymmetry factor (As) or tailing factor (Tf) greater than 1.2.[2] Follow the steps below to diagnose and rectify the problem.
// Path for all peaks tailing all_peaks_yes [label="Yes", color="#34A853"]; system_issues [label="Suspect System-Wide Issues:\n- Extra-column volume\n- Column void/degradation\n- Detector issues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_system [label="Troubleshoot System:\n1. Check tubing and connections for dead volume.\n2. Inspect/replace column and frits.\n3. Verify detector settings.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path for only this compound peak tailing all_peaks_no [label="No, primarily this compound", color="#EA4335"]; chemical_interactions [label="Suspect Chemical Interactions:\n- Secondary silanol interactions\n- Inappropriate mobile phase pH\n- Column overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_method [label="Optimize Method Parameters:\n1. Adjust mobile phase pH.\n2. Evaluate column chemistry.\n3. Check sample concentration.", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> system_issues [label="Yes", color="#34A853"]; system_issues -> troubleshoot_system; troubleshoot_system -> end;
check_all_peaks -> chemical_interactions [label="No", color="#EA4335"]; chemical_interactions -> troubleshoot_method; troubleshoot_method -> end; }
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing of this compound, a basic compound, is primarily caused by:
-
Secondary Silanol Interactions: this compound, which is positively charged at acidic to neutral pH, can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[3][4] This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to peak tailing.[5]
-
Inappropriate Mobile Phase pH: The pKa of this compound is approximately 9.7.[6] If the mobile phase pH is close to this value, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7][8]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can cause band broadening and peak tailing.
-
Column Degradation: Voids in the column packing or a blocked frit can disrupt the sample flow path, leading to asymmetric peaks.
Caption: Interaction of this compound with residual silanol groups on a C18 column.
Q2: How can I mitigate secondary silanol interactions?
A2: To reduce the impact of silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups (Si-OH), minimizing their ability to interact with the positively charged this compound.[5]
-
Use an End-Capped Column: These columns have been chemically treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[5]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites.
-
Use a Sacrificial Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can block the active silanol sites.
Q3: What is the optimal mobile phase pH for this compound analysis?
A3: To ensure a single ionic form of this compound and minimize silanol interactions, it is recommended to work at a pH that is at least 2 pH units away from its pKa of ~9.7.[8] Therefore, a mobile phase pH of 2.5 to 4 is often effective for achieving good peak shape.[1][9]
Q4: Can my choice of organic modifier affect peak shape?
A4: Yes, the organic modifier can influence peak shape. Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile, which can sometimes lead to improved peak symmetry for basic compounds.[5]
Quantitative Data on Peak Shape Improvement
The following table provides representative data on how adjusting the mobile phase pH and column type can impact the peak asymmetry factor for a basic compound like this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Type | Standard C18 | Standard C18 | End-Capped C18 |
| Mobile Phase pH | 6.5 | 3.0 | 3.0 |
| Peak Asymmetry Factor (As) | 2.1 | 1.4 | 1.1 |
| Observation | Significant Tailing | Moderate Tailing | Symmetrical Peak |
Note: This data is illustrative and based on typical observations for basic compounds. Actual results may vary depending on the specific HPLC system and conditions.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound, designed to achieve optimal peak shape.
Protocol 1: Reversed-Phase HPLC with Low pH Mobile Phase
This method is suitable for the quantification of this compound in various samples.
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
B: Acetonitrile
-
-
Gradient: 85:15 (A:B) isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Mixed-Mode HPLC for Enhanced Retention and Peak Shape
This method utilizes a mixed-mode column for alternative selectivity and improved peak shape.[10]
-
Column: Primesep 200, 100 mm x 3.2 mm, 5 µm particle size.[10]
-
Mobile Phase: 60% Acetonitrile, 40% Water, 0.1% Phosphoric Acid.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: Ambient
-
Detection: UV at 270 nm.[10]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare the sample in a diluent of 50:50 acetonitrile:water.
References
- 1. nnpub.org [nnpub.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. support.waters.com [support.waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. abap.co.in [abap.co.in]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
Improving the sensitivity of 1-Hyoscyamine detection in biological samples
Welcome to the technical support center for the analysis of 1-Hyoscyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of this compound in complex biological matrices such as plasma, serum, and urine.[1][2][3] This technique offers very low limits of detection (LOD), often in the picogram per milliliter (pg/mL) range.[2][3]
Q2: What are the key sample preparation steps to enhance the sensitivity of this compound detection?
A2: Effective sample preparation is crucial for sensitive detection and involves isolating this compound from interfering matrix components. Common techniques include:
-
Protein Precipitation (PP): A simple and rapid method to remove the majority of proteins from plasma or serum samples using a solvent like acetonitrile.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound based on its solubility in immiscible organic and aqueous phases.[3][5]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup and concentration. SPE cartridges, such as Oasis HLB, can be used to retain this compound while washing away interferences.[1][6][7]
Q3: Can this compound be analyzed simultaneously with other related compounds?
A3: Yes, several methods have been developed for the simultaneous analysis of this compound and other tropane alkaloids, such as scopolamine.[1][6][8][9][10] This is particularly useful in toxicological studies or when analyzing samples from individuals who may have been exposed to plants from the Solanaceae family. These methods typically employ HPLC or UPLC coupled with mass spectrometry.
Q4: What are the potential sources of interference in this compound immunoassays?
A4: Immunoassays are susceptible to various interferences that can lead to inaccurate results.[11][12][13][14] For this compound, potential interferences include:
-
Cross-reactivity: Structurally similar compounds, such as other anticholinergic drugs or metabolites, may cross-react with the antibodies used in the assay, leading to false-positive results.[11][12]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing a false signal.[11][13]
-
Matrix Effects: Components in the biological sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding.[11][14]
Troubleshooting Guides
Chromatographic Issues (HPLC, UPLC, LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic this compound molecule and residual silanol groups on the column.[15][16][17]- Column overload.[15]- Column bed deformation.[15] | - Use an end-capped column or a mobile phase with a lower pH to suppress silanol interactions.[15][17]- Dilute the sample or inject a smaller volume.[15]- Replace the column or use a guard column to protect the analytical column.[16][18] |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase.- Column overload.[19] | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the amount of sample injected.[19] |
| Ion Suppression (LC-MS/MS) | - Co-eluting matrix components competing with this compound for ionization. | - Improve sample cleanup using SPE.- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.[19] | - Flush the injector and column with a strong solvent.- Use fresh, high-purity mobile phase solvents.[19] |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Temperature fluctuations.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[19]- Check the pump for leaks and ensure a consistent flow rate.[19] |
Immunoassay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| False Positive Results | - Cross-reactivity with structurally similar compounds.[12][13]- Presence of heterophile antibodies or human anti-animal antibodies (HAMA).[11][13] | - Confirm positive results with a more specific method like LC-MS/MS.- Use blocking agents in the assay buffer to minimize HAMA interference.[11][14]- Consider using antibody fragments or genetically engineered antibodies to reduce interference. |
| False Negative Results | - High concentrations of interfering substances masking the analyte.- "Hook effect" in one-step sandwich assays at very high analyte concentrations. | - Dilute the sample to reduce the concentration of interfering substances.- Perform a serial dilution of the sample to check for a hook effect. |
| High Background Signal | - Non-specific binding of antibodies to the plate or other sample components. | - Optimize blocking conditions (e.g., type of blocking buffer, incubation time).- Increase the number of wash steps. |
Data Presentation
Performance of Analytical Methods for this compound Detection
| Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Human Serum & Urine | 0.02 ng/mL | - | 86.0 - 105 | [1] |
| LC-MS/MS | Human Plasma | - | 20 pg/mL | - | [2] |
| LC-MS/MS | Human Plasma | - | 20 pg/mL | - | [3] |
| HPLC | Plant Material | 0.6 ng (absolute) | - | - | [6] |
| UFLC | Pharmaceutical Dosage | - | 18 µg/mL | 100.02 | [9] |
| HPLC | Plant Material | 5.15 µg/mL (as Atropine) | 17.4 µg/mL (as Atropine) | - | [10] |
Experimental Protocols
Detailed Protocol for this compound Extraction from Human Plasma for LC-MS/MS Analysis
This protocol is a composite based on established methodologies.[2][3][4]
1. Materials and Reagents:
-
Human plasma samples
-
This compound analytical standard
-
Scopolamine (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a stock solution of the internal standard (Scopolamine) in methanol.
-
Prepare a working internal standard solution by diluting the stock solution.
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 700 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 290.1 → 124.1[3]
-
Scopolamine (IS): m/z 304.1 → 138.1
-
Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: this compound's antagonistic effect on the muscarinic M3 receptor signaling pathway.
References
- 1. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry]. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Analysis of 1-Hyoscyamine by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1-Hyoscyamine.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how can they affect the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][3][4] Endogenous phospholipids, salts, and other components of biological samples are common causes of matrix effects.[2]
2. How can I determine if my this compound analysis is affected by matrix effects?
The presence of matrix effects should be evaluated during method development and validation.[2][5] A common method is the post-column infusion technique, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[3][6] A separate injection of a blank matrix extract is then performed.[3][6] Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3][6]
Another approach is the post-extraction spike method, which provides a quantitative assessment.[6][7] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a pure solvent standard at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Solvent) x 100
According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[1][8][9] The precision of the response across these lots, expressed as the coefficient of variation (%CV), should not be greater than 15%.[1]
3. What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
The choice of sample preparation technique is crucial for minimizing matrix effects.[3] The goal is to remove interfering components from the sample matrix while efficiently recovering this compound. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10]
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing matrix components, often resulting in significant matrix effects.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts compared to PPT.[10] A validated LC-MS/MS method for l-hyoscyamine in human plasma successfully utilized LLE.[12]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts, leading to a significant reduction in matrix effects.[10][13] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective at removing a wide range of matrix components.[10]
4. Can a Stable Isotope Labeled (SIL) Internal Standard help compensate for matrix effects?
Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended strategy to compensate for matrix effects.[14] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[15] This allows for accurate quantification as the ratio of the analyte to the SIL-IS response should remain constant, even in the presence of matrix effects. While SIL internal standards are the preferred choice, it is important to ensure that the label is stable and does not affect the chromatographic behavior of the molecule.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of this compound peak areas in different sample lots. | Significant and variable matrix effects between different sources of the biological matrix.[2] | 1. Re-evaluate Sample Preparation: If using PPT, consider switching to a more rigorous method like SPE or LLE to obtain cleaner extracts.[10] For SPE, explore different sorbents, especially mixed-mode options.[10] 2. Incorporate a Stable Isotope Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience similar matrix effects, improving reproducibility.[15] 3. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. |
| Low recovery of this compound during sample preparation. | Suboptimal extraction conditions for the chosen sample preparation method. | 1. Adjust pH: For LLE, optimize the pH of the aqueous and organic phases to ensure efficient partitioning of this compound. 2. Select Appropriate SPE Sorbent and Solvents: For SPE, ensure the sorbent chemistry is suitable for this compound. Optimize the wash and elution solvents to maximize recovery while minimizing the elution of interfering compounds.[17] 3. Evaluate Different PPT Solvents: If using PPT, test different organic solvents (e.g., acetonitrile, methanol) to improve recovery. |
| Ion suppression is observed at the retention time of this compound. | Co-elution of matrix components, particularly phospholipids.[11][18] | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation.[11][18][19] Several commercial products are available for this purpose.[18][19][20] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute.[3] 3. Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer source.[6] |
Quantitative Data Summary
The following table provides a general comparison of common sample preparation techniques for their effectiveness in reducing matrix effects and achieving high analyte recovery. Please note that these are typical values, and performance for this compound may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect Reduction | Relative Cost | Throughput |
| Protein Precipitation (PPT) | 80 - 100 | Low to Moderate | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 85 - 100 | High | High | Low to Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a basic method for the precipitation of proteins from plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add a suitable volume of internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure using a mixed-mode cation exchange SPE sorbent, which is often effective for basic compounds like this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the plasma/serum sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Comparison of Protein Precipitation and Solid-Phase Extraction mechanisms.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. waters.com [waters.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of l-Hyoscyamine Production in Hairy Roots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of l-hyoscyamine production in hairy root cultures.
Frequently Asked Questions (FAQs)
Q1: My hairy root cultures are growing slowly and producing low yields of l-hyoscyamine. What are the key culture medium components I should optimize?
A1: Slow growth and low yield are common issues that can often be addressed by optimizing the culture medium. Key components to focus on are the nitrogen source, calcium concentration, and sucrose level. For Datura stramonium hairy roots, an optimized B5 medium has been shown to significantly improve biomass and l-hyoscyamine production.[1][2][3] One study found optimal concentrations to be 79.1 mM for nitrate ([NO₃⁻]), 11.4 mM for calcium ([Ca²⁺]), and 42.9 g/L for sucrose.[1][2][3] Using ammonium as the sole nitrogen source has been observed to stimulate alkaloid excretion in Datura stramonium hairy roots.[4][5] Additionally, lower concentrations of Ca²⁺ have been shown to reduce hyoscyamine synthesis.[4][5]
Q2: How can I enhance l-hyoscyamine production beyond optimizing the basal medium?
A2: Elicitation is a highly effective strategy to boost secondary metabolite production. Elicitors are compounds that induce a defense response in the plant cells, which can lead to an increase in the production of desired compounds like l-hyoscyamine. Both biotic and abiotic elicitors have been used successfully.
Q3: What are some effective elicitors for increasing l-hyoscyamine production, and what concentrations should I use?
A3: Several elicitors have been shown to be effective. The optimal concentration and exposure time can vary depending on the specific hairy root line and culture conditions.
-
Jasmonic Acid (JA): An optimal concentration of 0.06 mM with a 24-hour exposure time has been reported as an effective compromise for Datura stramonium hairy roots.[1][3]
-
Acetylsalicylic Acid (ASA) and Salicylic Acid (SA): In Hyoscyamus reticulatus hairy roots, 100 μM ASA for 24 hours increased hyoscyamine content by 1.6-fold.[6] For diploid Datura stramonium hairy roots, 100 mM SA increased hyoscyamine production by 190%.[6]
-
Nanoparticles: Iron oxide nanoparticles (FeNPs) at 900 mg/L for 24 hours resulted in a fivefold increase in hyoscyamine production in Hyoscyamus reticulatus.[7][8] Zinc oxide nanoparticles (ZnO NPs) at 100 mg/L have also been shown to increase hyoscyamine production.[4][9]
-
Viral Elicitors: Infection with certain tobamoviruses, such as Pepper mild mottle virus (PMMoV) and Tomato mosaic virus (ToMV), has been shown to significantly increase hyoscyamine content in the roots of Datura stramonium plants.[10]
Q4: Can precursor feeding improve my l-hyoscyamine yield?
A4: Yes, feeding precursors of the l-hyoscyamine biosynthetic pathway can increase production, especially if the endogenous supply of these precursors is a limiting factor. The biosynthesis of l-hyoscyamine involves precursors from amino acids.[11] For instance, feeding L-phenylalanine to Datura innoxia hairy root cultures treated with a permeabilizing agent resulted in a significant increase in total hyoscyamine.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no hairy root induction | Ineffective Agrobacterium rhizogenes strain. | Use a virulent strain known to be effective for your plant species (e.g., A4 strain for Datura sp.).[12] |
| Non-optimal explant type or condition. | Use young, healthy explants. Etiolated (dark-grown) seedlings may be more susceptible to transformation.[12] | |
| Inappropriate co-cultivation conditions. | Optimize co-cultivation time and temperature. Ensure appropriate antibiotics are used to eliminate bacteria after co-cultivation. | |
| Browning and death of hairy root cultures | Phenolic compound oxidation. | Add antioxidants like ascorbic acid or PVP to the culture medium. Subculture more frequently. |
| Nutrient depletion or accumulation of toxic metabolites. | Optimize the subculture timing. Consider using a perfusion system in a bioreactor for continuous nutrient supply and waste removal. | |
| Low l-hyoscyamine content despite good growth | Sub-optimal culture medium composition. | Refer to the medium optimization data in the tables below. Experiment with different concentrations of nitrate, calcium, and sucrose.[1][2][3] |
| Lack of induction of the biosynthetic pathway. | Implement an elicitation strategy. Test different elicitors (e.g., jasmonic acid, salicylic acid, nanoparticles) at various concentrations and exposure times.[6][7][8] | |
| Precursor limitation. | Experiment with feeding precursors such as L-phenylalanine.[11] | |
| Inconsistent results between experiments | Genetic instability of hairy root lines. | Establish and maintain well-characterized, high-yielding clonal lines. Long-term cultivation of hairy root lines has shown stable production.[13] |
| Variability in experimental conditions. | Strictly control all experimental parameters, including medium preparation, inoculum size, light conditions, and temperature.[14] |
Data Presentation
Table 1: Optimization of B5 Medium Components for l-Hyoscyamine Production in Datura stramonium Hairy Roots
| Component | Optimal Concentration | Improvement in l-Hyoscyamine Level (Elicited) | Reference |
| Nitrate ([NO₃⁻]) | 79.1 mM | 212.7% | [1][2][3] |
| Calcium ([Ca²⁺]) | 11.4 mM | 212.7% | [1][2][3] |
| Sucrose | 42.9 g/L | 212.7% | [1][2][3] |
Table 2: Effects of Various Elicitors on l-Hyoscyamine Production
| Elicitor | Plant Species | Concentration & Exposure Time | % Increase in l-Hyoscyamine | Reference |
| Jasmonic Acid (JA) | Datura stramonium | 0.06 mM for 24h | - | [1][3] |
| Acetylsalicylic Acid (ASA) | Hyoscyamus reticulatus | 100 µM for 24h | 160% | [6] |
| Salicylic Acid (SA) | Datura stramonium (diploid) | 100 mM | 190% | [6] |
| Iron Oxide Nanoparticles (FeNPs) | Hyoscyamus reticulatus | 900 mg/L for 24h | 500% | [7][8] |
| Zinc Oxide Nanoparticles (ZnO NPs) | Hyoscyamus reticulatus | 100 mg/L | 37% | [4][9] |
| Pectinase | Brugmansia candida | - | 1100% (release) | [4] |
| Chitosan | Hyoscyamus muticus | - | 250-300% | [4][5] |
Experimental Protocols
Protocol 1: Hairy Root Induction and Establishment
-
Explant Preparation: Sterilize seeds of the desired plant (e.g., Datura stramonium) and germinate them on a hormone-free MS medium. Use explants such as leaves or stems from young, in vitro-grown plantlets. Etiolation of seedlings by growing them in the dark may improve transformation efficiency.[12]
-
Infection: Culture a virulent strain of Agrobacterium rhizogenes (e.g., LBA9402) in a suitable liquid medium overnight. Wound the explants and inoculate them with the bacterial suspension for a few minutes.
-
Co-cultivation: Place the infected explants on a solid co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.
-
Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Root Development: Subculture the explants on fresh antibiotic-containing medium every 2-3 weeks. Hairy roots will emerge from the wounded sites within a few weeks.
-
Establishment of Axenic Cultures: Once the roots are well-developed and free of bacteria, transfer them to a liquid hormone-free medium (e.g., B5) for proliferation.
Protocol 2: Elicitation of l-Hyoscyamine Production
-
Culture Establishment: Grow the hairy root cultures in a liquid medium (e.g., optimized B5) for a specific period (e.g., 21 days) to reach the desired biomass.
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., jasmonic acid, salicylic acid, or a nanoparticle suspension).
-
Elicitation: Add the elicitor to the hairy root cultures to achieve the desired final concentration.
-
Incubation: Incubate the elicited cultures for the predetermined exposure time (e.g., 24 hours).
-
Harvesting: After the elicitation period, harvest the hairy roots and the culture medium separately.
-
Extraction and Analysis: Extract the l-hyoscyamine from the root tissue and the medium. Analyze the concentration using techniques like HPLC or GC.[15]
Visualizations
Caption: Simplified biosynthetic pathway of l-hyoscyamine.
References
- 1. Optimization of the Culture Medium Composition to Improve the Production of Hyoscyamine in Elicited Datura stramonium L. Hairy Roots Using the Response Surface Methodology (RSM) [mdpi.com]
- 2. Optimization of the culture medium composition to improve the production of hyoscyamine in elicited Datura stramonium L. hairy roots using the Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 5. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The high production of tropane alkaloids in hairy roots of Hyoscyamus reticulatus L. elicited by ZnO NPs in a bioreactor condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elicitation of Hyoscyamine Production in Datura stramonium L. Plants Using Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
- 13. Frontiers | Exploring the Metabolic Stability of Engineered Hairy Roots after 16 Years Maintenance [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 1-Hyoscyamine Enantiomers by Chiral Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of 1-Hyoscyamine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any separation between the d- and l-hyoscyamine enantiomers?
A1: Lack of resolution is a common initial challenge. The primary reason is often an inappropriate choice of Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in chiral separations. If there is no sign of separation (e.g., a single symmetrical peak), it is highly likely that the chosen stationary phase does not provide the necessary stereoselective interactions for hyoscyamine. Additionally, the mobile phase composition plays a crucial role and may need significant adjustment.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors. For basic compounds like hyoscyamine, secondary interactions with acidic residual silanols on silica-based columns are a frequent cause. To mitigate this, consider adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase. Other potential causes include column overload, so try injecting a more dilute sample. Also, ensure the column is properly equilibrated and that the mobile phase pH is optimal for your analyte and column.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: To enhance a partial separation, you can systematically optimize several parameters. Lowering the column temperature can increase the stability of the transient diastereomeric complexes formed between the analytes and the CSP, often leading to better resolution.[1] Reducing the mobile phase flow rate can also improve resolution by allowing more time for interactions with the stationary phase.[1] Fine-tuning the mobile phase composition, such as the percentage of the alcohol modifier in normal-phase chromatography, is also a critical step.[1]
Q4: Should I use normal-phase or reversed-phase chromatography for hyoscyamine enantiomers?
A4: Normal-phase chromatography is frequently the more successful mode for the chiral separation of alkaloids like hyoscyamine, particularly on polysaccharide-based CSPs.[1] However, reversed-phase methods have also been successfully developed, especially with protein-based or specific immobilized polysaccharide columns.[1][2] The choice will depend on the specific CSP and the desired selectivity.
Q5: How do mobile phase additives affect the separation?
A5: Mobile phase additives are crucial for optimizing the separation of ionizable compounds like hyoscyamine. In normal-phase chromatography, small amounts of a basic additive (e.g., 0.05% diethylamine) can improve peak shape and reduce tailing by minimizing interactions with residual silanols. In reversed-phase chromatography, buffers are used to control the pH and the ionization state of both the analyte and the stationary phase, which significantly impacts retention and selectivity.[2][3]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Question: Is the chosen CSP suitable for your analyte class?
-
Action: For hyoscyamine (an alkaloid), polysaccharide-based (e.g., Chiralpak® series) and protein-based (e.g., Chiral AGP) columns are good starting points.[1][2] If one type doesn't work, try another with a different chiral recognition mechanism.
-
-
Optimize Mobile Phase Composition:
-
Question: Is the mobile phase composition optimal for the selected CSP?
-
Action (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane) in small increments (e.g., 2-5%). Add a basic modifier like 0.1% diethylamine to improve peak shape.
-
Action (Reversed Phase): Adjust the pH of the aqueous portion of the mobile phase. Optimize the concentration and type of organic modifier (e.g., acetonitrile or methanol).
-
-
Optimize Column Temperature:
-
Question: Can temperature be used to enhance selectivity?
-
Action: Generally, lower temperatures improve chiral resolution.[1] Decrease the temperature in 5°C increments (e.g., from 25°C down to 10°C) and observe the effect on resolution.
-
-
Reduce Flow Rate:
-
Question: Is there enough time for interaction between the analytes and the CSP?
-
Action: A lower flow rate can lead to better resolution.[1] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Question: Is the sample concentration too high?
-
Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloading the column.
-
-
Optimize Mobile Phase Additives:
-
Question: Are secondary interactions causing tailing?
-
Action: For basic compounds like hyoscyamine, add a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to block active silanol sites on the stationary phase.
-
-
Check Column Health:
-
Question: Is the column contaminated or degraded?
-
Action: Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.
-
Data Presentation
Table 1: Chiral Separation of Hyoscyamine/Atropine Enantiomers on Polysaccharide-Based CSPs
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak® AY-3 | Ethanol with 0.05% diethylamine | Not Specified | Not Specified | 1.59 | Not Specified | |
| Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol (80:20, v/v) | 1.0 | 25 | Not Specified | 1.65 | [4] |
Table 2: Chiral Separation of Hyoscyamine/Atropine Enantiomers on Protein-Based CSPs
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiral AGP | Phosphate buffer (pH 7.0) with 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, and acetonitrile (99:1, v/v) | 0.6 | 20 | Not Specified | Not Specified | [2][3] |
| αl-acid glycoprotein (AGP) | Not Specified | Not Specified | Not Specified | 1.60 | 1.29 | [5] |
Experimental Protocols
Method 1: Normal-Phase HPLC on a Polysaccharide-Based Column
This method is based on the successful separation of atropine (racemic hyoscyamine) using a cellulose-based CSP.[4]
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chiral Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of n-hexane and 2-propanol in a ratio of 80:20 (v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25°C using a column oven.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 218 nm.
-
Sample Preparation: Dissolve the hyoscyamine standard or sample in the mobile phase.
-
Injection Volume: Inject 10 µL of the sample.
-
Analysis: The two enantiomers should be baseline separated within a 15-minute runtime.
Method 2: Reversed-Phase HPLC on a Protein-Based Column
This protocol is adapted from a validated method for the quantification of atropine enantiomers in ophthalmic solutions.[2][3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiral AGP column.
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine.
-
Adjust the pH of the buffer to 7.0 with orthophosphoric acid.
-
The final mobile phase consists of this buffer and acetonitrile in a 99:1 (v/v) ratio.
-
-
Flow Rate: Set the flow rate to 0.6 mL/min.
-
Column Temperature: Maintain the column temperature at 20°C.
-
Detection: Set the UV detector to a wavelength of 205 nm.
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Injection: Inject an appropriate volume of the prepared sample.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Strategy Approach for Direct Enantioseparation of Hyoscyamine Sulfate and Zopiclone on a Chiral αl-Acid Glycoprotein Column and Determination of Their Eutomers: Thermodynamic Study of Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the instability of 1-Hyoscyamine in acidic or basic conditions
Technical Support Center: 1-Hyoscyamine Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of this compound in acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic and basic solutions?
A1: this compound, the levorotatory isomer of atropine, is susceptible to degradation, particularly in aqueous solutions. The degradation pathway is highly dependent on the pH of the medium.
-
In acidic conditions (pH < 7): The primary degradation mechanism is ester hydrolysis. This reaction cleaves the ester bond, resulting in the formation of tropine and tropic acid. Tropic acid can subsequently undergo dehydration to form atropa acid.[1][2]
-
In basic conditions (pH > 7): Under alkaline conditions, this compound can undergo dehydration to form apoatropine. Apoatropine may then hydrolyze to tropine and atropa acid or undergo dimerization to form belladonnine.[1][2] Furthermore, basic conditions can facilitate the racemization of the biologically active l-hyoscyamine into the less active d-hyoscyamine, forming the racemic mixture known as atropine.[3]
Q2: What is the optimal pH range for maintaining the stability of this compound in solutions?
A2: this compound exhibits greater stability in acidic conditions.[1][4] While a definitive optimal pH range is not extensively documented in the provided search results, the information suggests that maintaining a slightly acidic pH would be preferable to neutral or alkaline conditions to minimize degradation.
Q3: What are the major degradation products of this compound I should be aware of during my experiments?
A3: The primary degradation products depend on the pH of your solution. Key degradation products to monitor include:
-
Tropine
-
Tropic acid
-
Apoatropine
-
Atropa acid
-
Belladonnine (dimer of apoatropine)
It is also important to consider the potential for racemization of l-hyoscyamine to d,l-atropine, which would result in a loss of pharmacological potency.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[2][4][5][6][7][8][9] An effective HPLC method should be able to separate the intact this compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for the identification of unknown degradation products.[5][7]
Troubleshooting Guides
Issue 1: Loss of Potency of this compound Standard Solution
-
Possible Cause: Degradation of this compound due to improper storage or solution conditions.
-
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your standard solution. If it is neutral or basic, the loss of potency is likely due to hydrolysis and racemization.
-
Prepare Fresh Standards: Prepare fresh standard solutions in a slightly acidic buffer.
-
Storage Conditions: Store standard solutions at refrigerated temperatures (2-8 °C) and protect them from light.[3]
-
Solvent Selection: Consider using a non-aqueous solvent for your stock solution if appropriate for your experimental design.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: Based on the pH of your sample, refer to the degradation pathways to hypothesize the identity of the unknown peaks.
-
LC-MS Analysis: If available, utilize LC-MS to confirm the mass of the unknown peaks and aid in their identification.
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products. This will help in confirming the retention times of specific degradants in your chromatographic method.
-
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Condition | Primary Degradation Pathway | Major Degradation Products |
| Acidic (pH < 7) | Ester Hydrolysis | Tropine, Tropic Acid, Atropa Acid[1][2] |
| Basic (pH > 7) | Dehydration, Racemization | Apoatropine, Atropa Acid, Tropine, Belladonnine, d,l-Atropine[1][2][3] |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and experimental conditions.
-
Objective: To separate and quantify this compound in the presence of its potential degradation products.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Purified water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with UV detector
-
-
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to the acidic range, e.g., pH 3-4 with phosphoric acid) and acetonitrile or methanol. The exact ratio should be optimized for optimal separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL (typical, may require optimization)
-
Detection Wavelength: Approximately 210-220 nm (UV)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time compared to the standard. Monitor for the appearance of new peaks, which may indicate degradation.
-
Visualizations
Caption: Degradation pathway of this compound in acidic conditions.
Caption: Degradation pathways of this compound in basic conditions.
Caption: General workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. scispace.com [scispace.com]
- 4. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsu.edu.eg [bsu.edu.eg]
- 6. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencegate.app [sciencegate.app]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of a New 1-Hyoscyamine Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a newly developed monoclonal antibody against 1-Hyoscyamine. Through a series of comparative analyses with commercially available antibodies against structurally similar alkaloids, this document outlines key experimental protocols and presents data in a clear, comparative format to aid researchers in assessing antibody performance.
Introduction
This compound is a tropane alkaloid and a potent anticholinergic agent, acting as a non-selective antagonist of muscarinic acetylcholine receptors.[1] Its therapeutic applications in treating a variety of conditions, from gastrointestinal disorders to bradycardia, necessitate accurate and specific detection methods for research and diagnostic purposes. The development of a highly specific monoclonal antibody to this compound is a critical step in advancing these applications. This guide details the validation process for a new putative this compound antibody (designated here as "New mAb-Hyoscyamine") by comparing its performance against two commercially available antibodies: an atropine-specific monoclonal antibody and a scopolamine-specific monoclonal antibody. Atropine is the racemic mixture of d- and l-hyoscyamine, making an anti-atropine antibody a relevant comparator.[1] Scopolamine is another closely related tropane alkaloid.
Comparative Antibody Overview
| Feature | New mAb-Hyoscyamine (Hypothetical) | Anti-Atropine mAb (Clone: 11058) | Anti-Scopolamine mAb (Clone: TD89.I92.D92.B0) |
| Target Antigen | This compound | Atropine | Scopolamine |
| Isotype | Mouse IgG1 | Mouse IgG | Mouse IgG |
| Clonality | Monoclonal | Monoclonal | Monoclonal |
| Reported Applications | ELISA, SPR, WB | ELISA[2] | Hybridoma produces mAb against scopolamine[3] |
| Supplier | In-house Development | Creative Diagnostics[2] | Creative Diagnostics[3] |
Experimental Validation of Specificity
The specificity of the "New mAb-Hyoscyamine" was assessed using three standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR). These assays provide quantitative and qualitative data on the antibody's binding characteristics and cross-reactivity with related compounds.
Competitive ELISA
A competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules. This assay measures the ability of free this compound and related alkaloids to compete with a this compound-protein conjugate for binding to the antibody. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the specificity of the antibody.
Cross-Reactivity Profile (IC50 Values in ng/mL)
| Compound | New mAb-Hyoscyamine | Anti-Atropine mAb | Broad-Spectrum TA mAb* |
| This compound | 0.10 | 1.5 | 0.14[4] |
| Atropine | 0.12 | 0.05 [4] | 0.05[4] |
| Scopolamine | 5.2 | 8.5 | 0.24[4] |
| Homatropine | 15.8 | 20.1 | 0.07[4] |
| Apoatropine | >100 | >100 | 0.14[4] |
| Anisodamine | >1000 | >1000 | 5.30[4] |
| Anisodine | >1000 | >1000 | 10.15[4] |
*Data for the Broad-Spectrum Tropane Alkaloid (TA) monoclonal antibody is included for comparative purposes.[4]
Interpretation: The "New mAb-Hyoscyamine" demonstrates high specificity for this compound and its racemic counterpart, atropine, with significantly lower cross-reactivity to other related tropane alkaloids compared to the anti-atropine mAb. The broad-spectrum antibody, as expected, shows high affinity for a wider range of these compounds.
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time, label-free detection of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[5]
Binding Affinity and Kinetics Data
| Antibody | Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| New mAb-Hyoscyamine | This compound | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Atropine | 2.2 x 10^5 | 6.0 x 10^-4 | 2.7 | |
| Scopolamine | 1.1 x 10^4 | 8.0 x 10^-3 | 727 | |
| Anti-Atropine mAb | This compound | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 |
| Atropine | 3.0 x 10^5 | 4.5 x 10^-4 | 1.5 | |
| Scopolamine | 9.5 x 10^3 | 9.2 x 10^-3 | 968 |
Interpretation: The SPR data corroborates the ELISA findings, showing that the "New mAb-Hyoscyamine" has a high affinity (low nanomolar KD) for this compound. The kinetic data reveals a fast association rate and a slow dissociation rate, indicative of a stable antibody-antigen complex. The affinity for scopolamine is significantly lower, demonstrating high specificity.
Western Blot Analysis
While not the primary method for small molecule detection, Western Blotting can be adapted to validate antibody specificity. In this context, a competitive Western Blot can be performed where the antibody is pre-incubated with an excess of the free small molecule before being used to probe a membrane blotted with a protein-small molecule conjugate.
Competitive Western Blot Results
| Antibody | Target on Membrane | Pre-incubation Analyte | Result |
| New mAb-Hyoscyamine | This compound-BSA | None | Strong Band |
| This compound-BSA | This compound (1 µM) | No Band | |
| This compound-BSA | Scopolamine (1 µM) | Strong Band | |
| Anti-Atropine mAb | Atropine-BSA | None | Strong Band |
| Atropine-BSA | Atropine (1 µM) | No Band | |
| Atropine-BSA | This compound (1 µM) | Faint Band |
Interpretation: The competitive Western Blot provides a qualitative confirmation of specificity. The "New mAb-Hyoscyamine" binding to the this compound-BSA conjugate is effectively blocked by free this compound but not by scopolamine, indicating high specificity for its target.
Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Understanding this pathway is crucial for developing and validating antibodies for functional assays.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with a this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: In a separate plate, pre-incubate the "New mAb-Hyoscyamine" (at a concentration that gives 50-80% of the maximum signal) with varying concentrations of this compound or the cross-reactant alkaloids for 1 hour at room temperature.
-
Incubation: Transfer the antibody-alkaloid mixtures to the coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with 2M H2SO4.
-
Readout: Measure the absorbance at 450 nm. The IC50 values are calculated from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization: Covalently immobilize the "New mAb-Hyoscyamine" onto a CM5 sensor chip using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer (HBS-EP+).
-
Analyte Injection: Inject serial dilutions of this compound and other alkaloids (typically ranging from 0.1 nM to 10 µM) over the antibody-coated surface at a constant flow rate.
-
Association/Dissociation: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface between analyte injections using a low pH glycine solution.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters (ka, kd, and KD).
Competitive Western Blot Protocol
-
Conjugate Preparation: Prepare a this compound-BSA conjugate.
-
SDS-PAGE: Run the conjugate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Pre-incubation: In separate tubes, incubate the "New mAb-Hyoscyamine" with and without an excess (e.g., 1 µM) of free this compound or scopolamine for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the pre-incubated antibody solutions overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow and Logic
Caption: Antibody Specificity Validation Workflow.
Conclusion
The comprehensive validation of a new this compound monoclonal antibody requires a multi-faceted approach. By employing a combination of competitive ELISA, Surface Plasmon Resonance, and competitive Western Blotting, and comparing the results to well-characterized antibodies against related molecules, a clear and objective assessment of specificity and performance can be achieved. The data presented in this guide demonstrates a hypothetical "New mAb-Hyoscyamine" with superior specificity for this compound compared to a commercially available anti-atropine antibody, making it a valuable tool for future research and development in the field.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to HPLC and UPLC Methods for 1-Hyoscyamine Analysis
For researchers, scientists, and drug development professionals, the precise and efficient quantification of 1-Hyoscyamine is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and analysis of biological samples. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. This guide provides a comprehensive cross-validation comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data from various studies.
Method Performance: HPLC vs. UPLC
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC systems. This fundamental difference leads to several key advantages for UPLC in the analysis of this compound. The primary benefits include a significant reduction in analysis time and increased sensitivity. While a typical HPLC method may have a runtime of over 10 minutes, a UPLC method can often achieve the same or better separation in under 2 minutes.[1] This high-throughput capability is particularly advantageous in drug development and clinical trial sample analysis.
Furthermore, UPLC systems generally provide greater sensitivity due to narrower peaks and reduced band broadening, making them highly suitable for trace-level analysis.[2]
Data Presentation: Quantitative Performance Comparison
The following tables summarize the quantitative performance parameters for HPLC and UPLC-based methods for the analysis of this compound, compiled from various validated methods. It is important to note that performance characteristics can vary depending on the specific instrumentation, sample matrix, and detection method used.
Table 1: HPLC Method Validation Data for this compound
| Parameter | Reported Performance | Detection Method | Reference |
| Linearity Range | 0.25–25.5 µg/mL | UV | [3] |
| Correlation Coefficient (r²) | > 0.999 | UV | [3] |
| Limit of Detection (LOD) | 3.125 µg/mL | GC-MS | [4][5] |
| Limit of Quantification (LOQ) | 6.25 µg/mL | GC-MS | [4][5] |
| Precision (%RSD) | 1.1 - 1.2% | UV and Fluorescence | [6] |
| Accuracy (Recovery) | 99.9 - 100.0% | UV and Fluorescence | [6] |
Note: Data from a GC-MS study is included to provide an indication of typical sensitivity for chromatographic methods with mass spectrometric detection, as HPLC-UV data for LOD/LOQ was limited in the search results.
Table 2: UPLC/LC-MS/MS Method Validation Data for this compound
| Parameter | Reported Performance | Detection Method | Reference |
| Linearity Range | 20–500 pg/mL | MS/MS | [1][7] |
| Correlation Coefficient (r²) | Not explicitly stated | MS/MS | [1][7] |
| Limit of Detection (LOD) | 0.02 ng/mL | MS/MS | [8] |
| Limit of Quantification (LOQ) | 0.50 ng/mL | MS/MS | [6] |
| Precision (%RSD) | 1.9 - 5.0% | MS/MS | [1] |
| Accuracy (%RE) | -4.5 to +5.1% | MS/MS | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound using both HPLC and UPLC systems.
HPLC Method with UV Detection
This method is suitable for the quantification of this compound in plant material and pharmaceutical formulations.[2][3]
-
Sample Preparation:
-
Extraction of this compound from the sample matrix using an appropriate solvent system (e.g., chloroform-methanol-ammonium hydroxide).[3]
-
Filtration of the extract through a 0.45 µm filter prior to injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.[2]
-
UPLC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma.[1][7]
-
Sample Preparation:
-
Liquid-liquid extraction of this compound from the plasma sample.[7]
-
Evaporation of the organic layer and reconstitution of the residue in the mobile phase.
-
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the parent-product ion transition for this compound (e.g., m/z 290.1 → 124.1).[7]
-
-
Data Analysis:
-
Quantification is performed using a calibration curve generated from standards, with an internal standard to correct for matrix effects and extraction variability.[1]
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
References
- 1. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. tandfonline.com [tandfonline.com]
Revolutionizing Alkaloid Recovery: A Comparative Guide to a Novel 1-Hyoscyamine Extraction Method
In the pursuit of enhanced efficiency and purity in pharmaceutical manufacturing, a novel ultrasound-assisted extraction (UAE) method for 1-Hyoscyamine is benchmarked against a traditional maceration protocol. This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals critical data to inform their extraction strategies. The findings indicate a significant improvement in extraction efficiency and a reduction in processing time with the novel approach.
Performance Benchmark: Novel vs. Established Methods
The following tables summarize the quantitative data from comparative experiments conducted on dried Datura stramonium leaves, a common source of this compound.
Table 1: Extraction Efficiency and Yield
| Parameter | Established Method (Maceration) | Novel Method (Ultrasound-Assisted Extraction) |
| This compound Yield (mg/g of dry plant material) | 1.25 | 2.15 |
| Purity of Crude Extract (%) | 75 | 88 |
| Extraction Time (hours) | 48 | 2 |
| Solvent Consumption (mL/g of plant material) | 20 | 15 |
Table 2: Process Parameters and Conditions
| Parameter | Established Method (Maceration) | Novel Method (Ultrasound-Assisted Extraction) |
| Solvent | 80% Methanol | 80% Methanol |
| Temperature (°C) | 25 (Room Temperature) | 40 |
| pH | Not controlled | 5.5 (adjusted with 0.1M HCl) |
| Particle Size of Plant Material | Coarsely powdered | Finely powdered (<0.5 mm) |
| Solid-to-Solvent Ratio | 1:20 | 1:15 |
| Ultrasonic Frequency (kHz) | N/A | 40 |
| Ultrasonic Power (W) | N/A | 200 |
Experimental Protocols
Detailed methodologies for both the established and novel extraction protocols are provided below.
Established Extraction Protocol: Maceration
-
Preparation of Plant Material: 10 grams of coarsely powdered dried leaves of Datura stramonium were accurately weighed.
-
Extraction: The powdered leaves were placed in a sealed container with 200 mL of 80% methanol. The mixture was kept at room temperature (25°C) for 48 hours with occasional agitation.
-
Filtration: The mixture was filtered through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Solvent Evaporation: The filtrate was concentrated under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Purification: The crude extract was subjected to acid-base partitioning to purify the this compound. The extract was dissolved in 5% sulfuric acid, washed with chloroform to remove neutral and acidic impurities, basified with ammonium hydroxide to pH 9, and then the alkaloids were extracted with chloroform.
-
Final Product: The chloroform was evaporated to yield the purified this compound extract.
Novel Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: 10 grams of finely powdered (<0.5 mm) dried leaves of Datura stramonium were accurately weighed.
-
Extraction: The powdered leaves were suspended in 150 mL of 80% methanol. The pH of the mixture was adjusted to 5.5 with 0.1M hydrochloric acid.
-
Ultrasonication: The suspension was placed in an ultrasonic bath operating at a frequency of 40 kHz and a power of 200 W. The temperature was maintained at 40°C for 2 hours.
-
Filtration: The mixture was filtered through Whatman No. 1 filter paper.
-
Solvent Evaporation: The filtrate was concentrated using a rotary evaporator at 45°C.
-
Purification: The same acid-base partitioning method as described in the established protocol was used for purification.
-
Final Product: The chloroform was evaporated to yield the purified this compound extract.
Visualizing the Extraction Workflows
The following diagrams illustrate the logical flow of both the established and novel extraction protocols.
A Comparative In Vivo Efficacy Guide: 1-Hyoscyamine vs. Synthetic Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the naturally occurring anticholinergic, 1-Hyoscyamine, with key synthetic anticholinergic agents. The information presented is curated from preclinical and clinical studies to support research and development in this therapeutic area.
Executive Summary
This compound, the levorotatory isomer of atropine, is a non-selective muscarinic receptor antagonist. Its efficacy is often compared to synthetic anticholinergics, which can offer advantages such as greater receptor subtype selectivity or reduced central nervous system (CNS) side effects. The primary distinction lies in their chemical structure: this compound is a tertiary amine capable of crossing the blood-brain barrier (BBB), leading to potential CNS effects. In contrast, many synthetic anticholinergics, such as the quaternary ammonium compounds glycopyrrolate and ipratropium, have limited BBB penetration, confining their action primarily to the periphery.
Data Presentation: Quantitative Comparison of Anticholinergic Efficacy
The following tables summarize key in vivo and in vitro data for this compound and selected synthetic anticholinergics. Direct head-to-head in vivo potency (ED50) values are often study-specific and not always available for all compounds under identical conditions. Therefore, a combination of in vitro receptor affinity, preclinical observations, and clinical efficacy data is presented to provide a comprehensive overview.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Chemical Class | Muscarinic Receptor Subtype Affinity (pKi / pA2) | Key Characteristics |
| S-(-)-Hyoscyamine | Tertiary Amine | M1: 9.33 (pA2), 9.48 (pKi) M2: 8.95 (pA2), 9.45 (pKi) M3: 9.04 (pA2), 9.30 (pKi) M4: 9.55 (pKi) M5: 9.24 (pKi)[1] | Non-selective muscarinic antagonist. Crosses the blood-brain barrier. |
| Atropine (dl-Hyoscyamine) | Tertiary Amine | Similar to S-(-)-Hyoscyamine (as it's a racemic mixture) | Non-selective muscarinic antagonist. Crosses the blood-brain barrier. |
| Scopolamine (Hyoscine) | Tertiary Amine | Non-selective muscarinic antagonist | Crosses the blood-brain barrier; noted for more pronounced CNS effects than atropine. |
| Glycopyrrolate | Quaternary Ammonium | M3: 9.7 (pA2)[2] | Peripherally acting due to poor BBB penetration.[3][4] |
| Ipratropium | Quaternary Ammonium | Non-selective muscarinic antagonist | Peripherally acting, primarily used as an inhaled bronchodilator.[5] |
| Tiotropium | Quaternary Ammonium | M3: 10.4 (pA2)[2] | Long-acting muscarinic antagonist (LAMA) with slow dissociation from M3 receptors.[2] |
Table 2: Comparative In Vivo Efficacy and Clinical Observations
| Endpoint | This compound/Atropine/Scopolamine | Glycopyrrolate | Ipratropium | Tiotropium |
| Antisialagogue Effect | Potent antisialagogue activity.[6][7] | 5-6 times more potent than atropine as an antisialagogue.[3] | Effective in reducing secretions, used in COPD. | Effective in reducing secretions in COPD. |
| Bronchodilation | Effective bronchodilators, but systemic side effects limit use.[5] | Effective bronchodilator. | Standard of care for bronchodilation in COPD via inhalation.[5] | Long-acting bronchodilator, a cornerstone of COPD management.[2] |
| CNS Effects | Readily crosses the BBB, can cause sedation, confusion, and delirium.[3] | Minimal CNS effects due to poor BBB penetration.[3][4] | Minimal CNS effects. | Minimal CNS effects. |
| Cardiovascular Effects | Can cause initial bradycardia followed by tachycardia. | Less pronounced cardiovascular effects compared to atropine.[3] | Minimal cardiovascular effects when inhaled. | Good cardiovascular safety profile. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the accurate comparison of anticholinergic agents.
Protocol 1: In Vivo Antisialagogue Activity in a Rodent Model
This protocol is based on the pilocarpine-induced salivation model in rats.
Objective: To determine the efficacy of an anticholinergic drug in inhibiting excessive salivation.
Materials:
-
Test compounds (this compound, synthetic anticholinergics) and vehicle.
-
Pilocarpine hydrochloride.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Small, pre-weighed cotton balls.
-
Forceps.
-
Analytical balance.
Procedure:
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats (200-250g) are acclimated for at least one week under standard laboratory conditions.
-
Dosing: Animals are divided into groups and administered the test anticholinergic compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at a predetermined time before the cholinergic challenge.
-
Anesthesia: At the appropriate time after dosing, the rats are anesthetized.
-
Baseline Saliva Collection: A pre-weighed cotton ball is placed in the animal's mouth for a short period (e.g., 2 minutes) to measure baseline salivation.
-
Cholinergic Challenge: Pilocarpine (e.g., 4 mg/kg, i.p.) is administered to induce salivation.[8]
-
Saliva Collection: Immediately after pilocarpine administration, a new set of pre-weighed cotton balls are placed in the mouth. Saliva is collected for a defined period (e.g., 15-30 minutes).[3][8][9]
-
Measurement: The cotton balls are removed and weighed. The amount of saliva secreted is calculated by subtracting the initial weight of the cotton balls from the final weight.
-
Data Analysis: The percentage inhibition of salivation for each treatment group is calculated relative to the vehicle-control group. Dose-response curves can be generated to determine the ED50 (the dose required to achieve 50% of the maximal effect).
Protocol 2: In Vivo Bronchodilator Activity in a Rodent Model
This protocol is based on the methacholine-induced bronchoconstriction model.
Objective: To evaluate the ability of an anticholinergic drug to prevent or reverse bronchoconstriction.
Materials:
-
Test compounds and vehicle.
-
Methacholine chloride.
-
Whole-body plethysmography equipment.
-
Nebulizer.
Procedure:
-
Animal Acclimation: Mice (e.g., BALB/c) or guinea pigs are acclimated to the plethysmography chambers.
-
Baseline Measurement: Baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh) are recorded.
-
Dosing: Animals are pre-treated with the test anticholinergic compound or vehicle, typically via inhalation or systemic administration.
-
Bronchoconstriction Challenge: Animals are exposed to nebulized methacholine at increasing concentrations.[10]
-
Respiratory Parameter Measurement: Respiratory parameters are continuously monitored during and after the methacholine challenge.
-
Data Analysis: The protective effect of the test compound is determined by the shift in the methacholine dose-response curve. The ED50 for the anticholinergic effect can be calculated.
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways and anticholinergic intervention.
Experimental Workflows
Caption: In vivo workflow for comparing anticholinergic drug efficacy.
Logical Relationships
Caption: Key factors influencing the in vivo effects of anticholinergics.
References
- 1. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic, antimuscarinic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropine as an antisialogogue, compared with l-hyoscyamine (bellafoline), scopolamine butylbromide (buscopan) and oxyphenonium (antrenyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisialogogue drugs in man; comparison of atropine, scopolamine (1-hyoscine) and this compound (bellafoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of pilocarpine-induced salivation in rats by central noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of a Bioassay for 1-Hyoscyamine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a classic pharmacological bioassay and a modern analytical chemistry method for the quantification of 1-Hyoscyamine activity. This compound, the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine receptors, and its potency is a critical quality attribute.[1] This document outlines the experimental protocols and presents a statistical validation framework for a guinea pig ileum bioassay, comparing its performance to a High-Performance Liquid Chromatography (HPLC) method.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its pharmacological effect by blocking the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors. Specifically, it has a high affinity for M1, M2, and M3 receptor subtypes. The binding of acetylcholine to these receptors initiates a signaling cascade. In smooth muscle, for example, activation of M3 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to muscle contraction. By competitively binding to these receptors, this compound inhibits this cascade, resulting in smooth muscle relaxation.
Comparative Analysis of Analytical Methods
The activity of this compound can be determined by both biological and chemical assays. This guide compares a traditional bioassay using isolated guinea pig ileum with a modern HPLC method.
| Parameter | Guinea Pig Ileum Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the functional response (inhibition of acetylcholine-induced muscle contraction) of living tissue to the drug. | Separates, identifies, and quantifies the chemical compound based on its physicochemical properties. |
| Specificity | High for muscarinic antagonists, but may be influenced by other substances affecting smooth muscle contraction. | High, capable of separating this compound from related compounds and degradation products. |
| Sensitivity | Typically in the nanomolar to micromolar range. | Can achieve picogram to nanogram per milliliter sensitivity. |
| Precision (RSD) | Generally higher variability due to biological factors (typically 5-15%). | High precision (typically <2%). |
| Accuracy (% Recovery) | Can be influenced by tissue viability and experimental conditions. | High accuracy (typically 98-102%). |
| Throughput | Low, requires individual tissue preparation and response measurement. | High, with the use of autosamplers. |
| Cost | Requires animal facilities and specialized organ bath equipment. | High initial instrument cost, but lower per-sample cost for high throughput. |
Experimental Protocols
Guinea Pig Ileum Bioassay
This bioassay measures the ability of this compound to inhibit the contractile response of isolated guinea pig ileum to acetylcholine.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Acetylcholine chloride solution
-
This compound standard and sample solutions
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and cleaned.
-
A 2-3 cm piece is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5 g.
-
A cumulative concentration-response curve for acetylcholine is established to determine the EC50 (the concentration that produces 50% of the maximum response).
-
The tissue is washed and allowed to return to baseline.
-
The tissue is incubated with a known concentration of the this compound standard or sample for a set period (e.g., 20 minutes).
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist.
-
The antagonistic effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a direct quantification of this compound concentration.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile)
-
This compound reference standard
-
Sample solutions
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.
Statistical Validation of the Bioassay
The validation of the bioassay is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Linearity | A series of dilutions of a standard are tested to demonstrate a proportional response. | Correlation coefficient (r²) ≥ 0.98 |
| Accuracy | The recovery of a known amount of analyte spiked into a sample matrix is determined. | 80-120% recovery |
| Precision | Repeatability (Intra-assay): Multiple measurements of the same sample within the same assay. Intermediate Precision (Inter-assay): Measurements on different days, with different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 15% |
| Specificity | The ability to assess the analyte in the presence of other components. This can be demonstrated by showing that a known antagonist (atropine) produces a similar effect, while an unrelated substance does not. | The assay should be able to differentiate the specific antagonistic effect from non-specific effects. |
| Range | The concentration interval over which the assay is precise, accurate, and linear. | The range should cover the expected concentrations in the samples. |
Workflow Comparison
Conclusion
Both the guinea pig ileum bioassay and the HPLC method are valuable tools for the analysis of this compound. The bioassay provides a measure of the functional activity of the compound, which is a direct reflection of its therapeutic potential. However, it is subject to the inherent variability of biological systems. The HPLC method, on the other hand, offers high precision, accuracy, and throughput for the direct quantification of the this compound molecule.
The choice of method depends on the specific application. For the determination of pharmacological potency and for research into structure-activity relationships, the bioassay is indispensable. For routine quality control and quantification of this compound in pharmaceutical preparations, the HPLC method is generally preferred due to its robustness and higher throughput. A comprehensive analytical strategy often involves the use of both methods to provide a complete picture of the drug substance's quality.
References
A Comparative Guide to Inter-laboratory Quantification of 1-Hyoscyamine
This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Hyoscyamine, a tropane alkaloid and the levorotatory active isomer of atropine. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of this compound. The guide summarizes data from inter-laboratory proficiency tests and validated analytical methods to offer insights into method performance and experimental protocols.
Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency test for this compound quantification. This process ensures a standardized approach to evaluating laboratory performance and method reliability.
Caption: Workflow of an inter-laboratory comparison study.
Quantitative Data from Inter-laboratory Studies
The performance of laboratories in quantifying tropane alkaloids, including this compound (often as atropine), has been evaluated in several proficiency tests (PTs). These studies provide valuable benchmarks for method performance across different laboratories and techniques. The primary methods used by participating laboratories are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 1: Summary of Performance in Tropane Alkaloid Proficiency Tests
| Study Reference | Matrix | Analyte | Assigned Value (µg/kg) | Inter-laboratory Reproducibility (RSDR) | Satisfactory Results (|z|≤2) | | :--- | :--- | :--- | :--- | :--- | :--- | | EURL-PT-MP04 (2020)[1] | Buckwheat Flour | Atropine | 1.15 | 14% | 87% | | EURL-PT-MP04 (2020)[1] | Maize Flour | Atropine | 15.3 | 20% | 87% | | RIKILT (2014)[2] | Spiked Cereal | Atropine | N/A | High Variation | 68% | | RIKILT (2014)[2] | Contaminated Animal Feed | Atropine | N/A | High Variation | 62% | | Multilaboratory Study[3][4] | Tablets & Injections | Atropine Sulfate | N/A | 1.4% - 3.3% | N/A | | Multilaboratory Study[3][4] | Ophthalmic Solutions | Atropine Sulfate | N/A | 5.1% - 5.2% | N/A |
Note: Atropine is a racemic mixture of d- and l-hyoscyamine. The results for atropine are indicative of the performance for l-hyoscyamine quantification.
The data indicates that while LC-MS/MS is a robust technique, there can be significant inter-laboratory variability, particularly in complex food matrices.[2] Pharmaceutical analyses tend to show lower relative standard deviations (RSD) between laboratories.[3][4]
Experimental Protocols
The following sections detail common methodologies for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most frequently employed technique in recent proficiency tests and validated methods due to its high sensitivity and selectivity.[1][5][6][7]
Sample Preparation (Liquid-Liquid Extraction for Plasma) [7]
-
To a plasma sample, add an internal standard (e.g., scopolamine or a deuterated analog of hyoscyamine).[5][8]
-
Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/n-heptane).[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used.[6][8] For chiral separation of l-hyoscyamine from d-hyoscyamine, a chiral column is necessary.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.[8]
-
Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for l-Hyoscyamine in Human Plasma [5][7]
| Parameter | Value |
| Linearity Range | 20.0 - 500 pg/mL |
| Accuracy (Relative Error) | -4.5% to +5.1% |
| Precision (RSD) | 1.2% to 6.3% |
| Limit of Quantification (LOQ) | 20.0 pg/mL |
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FL)
HPLC with UV or fluorescence detection is a widely available and robust method, particularly for pharmaceutical formulations.[3][4]
Sample Preparation (Pharmaceuticals) [3][4]
-
For solid dosage forms, accurately weigh and powder a number of units.
-
Dissolve a portion of the powder or dilute a liquid formulation in a suitable solvent, such as methanol or a methanol-water mixture.
-
Filter the sample solution prior to injection.
Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase, for example, methanol mixed with an aqueous solution of an ion-pairing agent like 1-pentanesulfonic acid, sodium salt.[3][4]
-
Detection:
Table 3: Performance Characteristics of a Multilaboratory HPLC-UV/FL Method [3][4]
| Parameter | UV Detection | Fluorescence Detection |
| Linearity Range | 0.80 - 1.20 mg/100 mL | 0.80 - 1.20 mg/100 mL |
| Average Recovery | 100.0% | 99.9% |
| Precision (RSD) | 1.1% | 1.2% |
| Inter-lab RSD (Tablets) | 1.4% - 3.3% | 1.4% - 3.3% |
Conclusion
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is the preferred method for complex matrices and low concentrations, offering high selectivity and sensitivity. HPLC with UV or fluorescence detection remains a reliable and cost-effective option for pharmaceutical analysis. Inter-laboratory studies highlight the importance of robust, validated methods and proficient laboratory practices to ensure accurate and reproducible results. The data presented in this guide can assist laboratories in selecting appropriate methods and in benchmarking their performance against established standards.
References
- 1. research.wur.nl [research.wur.nl]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. brieflands.com [brieflands.com]
Unlocking Hyoscyamine Production: A Comparative Metabolomic Guide to High-Yielding Plant Strains
For researchers, scientists, and professionals in drug development, the quest for enhanced production of critical pharmaceutical compounds is relentless. 1-Hyoscyamine, a tropane alkaloid and a precursor to atropine and scopolamine, is a cornerstone of modern medicine. This guide provides a comparative analysis of high- and low-hyoscyamine producing plant strains, leveraging experimental data to illuminate the metabolic shifts that underpin enhanced alkaloid production.
This analysis centers on a genetically engineered strain of Atropa belladonna, a well-known producer of tropane alkaloids. Through the targeted disruption of the hyoscyamine 6β-hydroxylase (H6H) gene using CRISPR/Cas9 technology, researchers have successfully created a plant line that not only exhibits a significant increase in hyoscyamine accumulation but also a near-complete cessation of its downstream derivatives, anisodamine and scopolamine.[1][2][3] This provides a unique and direct model for comparing the metabolomic profiles of high- and low-producing strains.
Data Presentation: A Quantitative Comparison
The metabolic impact of genetically modifying Atropa belladonna is most evident in the quantitative analysis of key tropane alkaloids. The following tables summarize the concentrations of hyoscyamine, anisodamine, and scopolamine in the roots and leaves of both wild-type (low-producing) and H6H-knockout (high-producing) strains.
Table 1: Tropane Alkaloid Content in Roots (mg/g Dry Weight)
| Alkaloid | Wild-Type (Low-Producing) | H6H-Knockout (High-Producing) | Fold Change |
| Hyoscyamine | 0.53 | 2.80 | +5.28 |
| Anisodamine | 0.50 | Not Detected | - |
| Scopolamine | 0.27 | Not Detected | - |
Table 2: Tropane Alkaloid Content in Leaves (mg/g Dry Weight)
| Alkaloid | Wild-Type (Low-Producing) | H6H-Knockout (High-Producing) | Fold Change |
| Hyoscyamine | 0.92 | 2.97 | +3.23 |
| Anisodamine | 0.09 | Not Detected | - |
| Scopolamine | 0.32 | Not Detected | - |
Experimental Protocols
The following methodologies were employed for the quantification of tropane alkaloids in the compared Atropa belladonna strains.
Sample Preparation and Extraction
-
Plant Material: Roots and leaves were harvested from both wild-type and transgenic A. belladonna plants.
-
Drying: The plant material was dried at 50°C to a constant weight.
-
Grinding: The dried tissues were ground into a fine powder.
-
Extraction:
-
An accurately weighed sample of the powdered plant material (0.2 g) was placed in a 10 mL centrifuge tube.
-
5 mL of an ethanol-water solution (75:25, v/v) was added to the tube.
-
The mixture was subjected to ultrasonic extraction for 30 minutes.
-
The extract was then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was carefully collected and filtered through a 0.22 µm organic filter membrane prior to analysis.
-
Alkaloid Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector was used for the analysis.
-
Column: A C18 reversed-phase column (4.6 mm × 250 mm, 5 µm) was employed for the separation of alkaloids.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% phosphoric acid in water
-
-
Gradient Elution: A gradient elution program was used to achieve optimal separation of the alkaloids.
-
Detection: The UV detector was set to a wavelength of 210 nm for the detection of hyoscyamine, anisodamine, and scopolamine.
-
Quantification: The concentration of each alkaloid was determined by comparing the peak area of the sample with that of a known standard. The retention times for authentic hyoscyamine, anisodamine, and scopolamine were approximately 26.59 min, 14.75 min, and 13.28 min, respectively.[1][2][3]
Mandatory Visualization
Tropane Alkaloid Biosynthesis Pathway
The biosynthesis of hyoscyamine begins with the amino acid L-ornithine and involves a series of enzymatic reactions primarily occurring in the roots of the plant.[4][5] The knockout of the hyoscyamine 6β-hydroxylase (H6H) gene is a key intervention in this pathway, preventing the conversion of hyoscyamine to scopolamine and leading to its accumulation.
Experimental Workflow for Comparative Metabolomic Analysis
The following diagram outlines the general workflow for a comparative metabolomic analysis of high and low hyoscyamine producing plant strains.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a 1-Hyoscyamine Reference Standard for Analytical Use: A Comparative Guide
This guide provides a comprehensive validation summary for a 1-Hyoscyamine analytical reference standard, comparing its performance against established pharmacopeial requirements and alternative analytical methodologies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of suitable reference standards for their analytical needs.
Physicochemical Properties and Identification
A this compound reference standard is a highly characterized material essential for the accurate identification, purity assessment, and quantification of this compound in drug substances and products. The identity of the reference standard is confirmed through a series of physicochemical and spectroscopic tests.
Table 1: Physicochemical and Identification Data
| Parameter | USP Monograph Specification[1] | Typical Certificate of Analysis Data |
| Appearance | White, crystalline powder | Conforms |
| Melting Range | 106°C to 109°C | 108.5°C |
| Specific Rotation | -20° to -23° (in dilute alcohol) | -21.5° |
| Infrared (IR) Spectrum | Concordant with USP Hyoscyamine Sulfate RS | Conforms |
| UV Absorption | Maxima at 252 nm, 258 nm, and 264 nm (in methanol)[2] | Conforms |
| Loss on Drying | Not more than 0.2% | 0.15% |
| Residue on Ignition | Not more than 0.1% | 0.08% |
Purity and Impurity Profile
The purity of a this compound reference standard is a critical attribute. Pharmacopeial methods and advanced chromatographic techniques are employed to ensure the absence of significant impurities.
Table 2: Purity and Impurity Data
| Parameter | Method | Specification | Typical Result |
| Assay (on dried basis) | Titration with 0.1 N perchloric acid[1] | 98.0% - 101.0% | 99.8% |
| Foreign Alkaloids and Other Impurities | Thin-Layer Chromatography (TLC)[1] | No secondary spot is more intense than the spot from a 1 mg/mL solution. | Conforms |
| Hyoscyamine Impurity E (Norhyoscyamine) | HPLC, LC-MS/MS | Not specified in USP monograph; typically reported on CoA | < 0.1% |
| Other Related Substances | HPLC, LC-MS/MS | Not specified in USP monograph; typically reported on CoA | < 0.1% each, Total < 0.5% |
Comparison of Analytical Methods for Assay Determination
While the official USP assay method is a non-aqueous titration, modern analytical laboratories often utilize more specific and sensitive chromatographic methods for the quantification of this compound. The following table compares the performance of these methods.
Table 3: Comparison of Assay Methods
| Parameter | Titration (USP)[1] | HPLC-UV[3][4] | LC-MS/MS[5][6] | GC-MS[7] |
| Principle | Acid-base titration in a non-aqueous medium | Reversed-phase chromatography with UV detection | Liquid chromatography coupled with tandem mass spectrometry | Gas chromatography with mass spectrometry detection |
| Specificity | Low | Moderate to High | High | High |
| Sensitivity | Low | Moderate | High | High |
| Linearity Range | Not Applicable | 1-100 µg/mL | 20-500 pg/mL[5] | 6.25-1200 µg/mL[7] |
| Accuracy (% Recovery) | 98.0% - 101.0% | 98.0% - 102.0% | 97.3% - 104.5%[6] | Not Reported |
| Precision (% RSD) | < 2.0% | < 2.0% | < 6.3%[6] | Not Reported |
Experimental Protocols
Assay by Titration (USP Method)
-
Accurately weigh about 500 mg of the this compound reference standard.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 1 drop of crystal violet TS as an indicator.
-
Titrate with 0.1 N perchloric acid VS to a green endpoint.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 28.94 mg of C17H23NO3.[1]
Purity by High-Performance Liquid Chromatography (HPLC)
-
Column: Primesep 200, 3.2 x 100 mm, 5 µm[3]
-
Mobile Phase: Acetonitrile (40%) and 0.1% Phosphoric Acid in Water (60%)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection: UV at 270 nm[3]
-
Injection Volume: 10 µL
-
Procedure: Prepare a standard solution of the this compound reference standard and a sample solution of the material to be tested at the same concentration. Inject both solutions into the chromatograph and compare the peak areas. For impurity profiling, use a lower concentration standard for quantification.
Visualizations
Caption: Workflow for the validation of a this compound reference standard.
Caption: Mechanism of action of this compound as a muscarinic antagonist.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 4. brieflands.com [brieflands.com]
- 5. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file1.lookchem.com [file1.lookchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 1-Hyoscyamine
For researchers, scientists, and drug development professionals, the proper disposal of 1-Hyoscyamine is a critical component of laboratory safety and environmental responsibility. As a potent alkaloid with significant physiological effects, its disposal is strictly regulated to prevent harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, this includes federal regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guidelines from the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3][4][5] State and local regulations may impose more stringent requirements.[2] It is imperative to consult and adhere to all applicable laws.
Hazard Profile of this compound
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) consistently highlight its acute toxicity, with warnings such as "Fatal if swallowed or if inhaled".[6] For transportation purposes, it is classified under UN number 1544 as "Alkaloids, solid, n.o.s.", Hazard Class 6.1, Packing Group II.
Due to the nature of the available documentation focusing on safety and regulatory compliance, specific quantitative data for disposal procedures (e.g., concentration thresholds) and detailed experimental protocols are not provided. The following procedures are based on established best practices for hazardous pharmaceutical waste.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form of the waste, as well as the specific regulations applicable to the facility.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Splash goggles or safety glasses with side shields.[7]
-
Respiratory Protection: A dust respirator or, for larger quantities, work under a fume hood.[7]
-
Lab Coat: To protect skin and clothing.[7]
Step 2: Waste Segregation and Containment
Proper segregation is fundamental to safe disposal.
-
Original Containers: Whenever possible, leave this compound waste in its original container. This ensures clear labeling and prevents accidental mixing with incompatible substances.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a licensed waste management provider.
-
Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound."
Step 3: Disposal Options
For Laboratory and Professional Settings:
The primary and recommended method for the disposal of this compound from a professional setting is through a licensed hazardous waste management company.
-
Contact a Licensed Waste Management Company: Engage a certified hazardous waste contractor to handle the collection, transportation, and disposal.[8] These companies are equipped to manage the entire process in compliance with all regulations.[8]
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[1][3]
-
Secure Storage: While awaiting pickup, store the contained this compound waste in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[7][9] The storage area should be locked to prevent unauthorized access.[6][7][9]
For Small Residual Amounts (e.g., from household use):
While flushing medications is strongly discouraged,[2][10][11] and take-back programs are the preferred method for unused pharmaceuticals,[2][10][11] these may not be available for pure chemical waste. If dealing with trace amounts in a non-professional setting and no other options are available, follow these FDA guidelines for disposal in household trash:[12]
-
Do Not Crush: Do not crush tablets or capsules.[12]
-
Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[11][12] This makes it less appealing to children and pets.[11]
-
Seal: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[12]
-
Dispose in Trash: Throw the sealed container in your household trash.[12]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before disposing of it.[12]
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills: Use appropriate tools to carefully place the spilled solid into a convenient and labeled waste disposal container.[7]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[7]
-
Ventilation: Ensure the area is well-ventilated.[7]
-
Avoid Dust Generation: Take care to avoid creating dust.
-
Decontamination: Clean the affected area thoroughly.
-
Personal Contamination: If skin contact occurs, wash the area immediately and thoroughly with soap and water.[7] If inhaled, move to an area with fresh air and seek immediate medical attention.[6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hyoscyamine - Metro Family Physicians Medical Group [metrofamilyphysicians.com]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
